Ethyl 11(E)-octadecenoate
Description
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Properties
IUPAC Name |
ethyl (E)-octadec-11-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSLYSQJNCDQH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 11(E)-octadecenoate in Insects: A Technical Review of Its Putative Occurrence and Biosynthesis
For Immediate Release
A comprehensive examination of the current scientific literature reveals no direct evidence for the natural occurrence of Ethyl 11(E)-octadecenoate in insects. This technical guide explores the landscape of related compounds, including the precursor fatty acid and analogous ethyl esters that function as insect pheromones. It details the biosynthetic pathways and analytical methodologies that would be critical for the future identification and study of this molecule in entomological systems.
Introduction: The Search for this compound in the Insect Kingdom
This compound is an ethyl ester of 11(E)-octadecenoic acid, also known as vaccenic acid. While fatty acid esters are well-documented as crucial semiochemicals in insects, mediating behaviors such as mating and social organization, a thorough review of existing scientific literature indicates that this compound has not been specifically identified as a naturally occurring compound in any insect species to date.
This guide serves as a resource for researchers, scientists, and drug development professionals by:
-
Summarizing the known occurrences of structurally related ethyl esters that act as pheromones in insects.
-
Detailing the general biosynthetic pathways for fatty acid-derived pheromones, providing a theoretical framework for the potential synthesis of this compound.
-
Outlining the standard experimental protocols used for the extraction, identification, and quantification of such compounds.
While direct evidence remains elusive, the established presence of other long-chain fatty acid ethyl esters in insects suggests that the existence of this compound cannot be entirely dismissed and may warrant future investigation.
Section 1: Documented Occurrences of Pheromonal Ethyl Esters in Insects
Although this compound is not documented, other ethyl esters of fatty acids play significant roles as insect pheromones. These compounds are typically involved in chemical communication, influencing the behavior of conspecifics. The table below summarizes key examples found in the literature.
| Insect Species | Compound Name | Pheromone Type | Function |
| Apis mellifera (Honey Bee) | Ethyl oleate | Primer Pheromone | Delays the behavioral transition of young worker bees from nursing to foraging.[1] |
| Syndipnus rubiginosus (Sawfly Parasitoid) | Ethyl (Z)-9-hexadecenoate | Sex Pheromone | Female-produced pheromone that attracts males.[2] |
| Cydia pomonella (Codling Moth) | Ethyl (E,Z)-2,4-decadienoate | Pheromone | Elicits an electrophysiological response in male antennae.[3] |
Section 2: Biosynthesis of Fatty Acid-Derived Pheromones
The biosynthesis of fatty acid-derived pheromones, including esters, is a multi-step enzymatic process primarily occurring in the pheromone glands of insects. The general pathway provides a model for how this compound could theoretically be produced.
The process begins with de novo fatty acid synthesis, typically producing saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). These precursors then undergo a series of modifications:
-
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acyl-CoA chain. For the synthesis of the precursor to this compound, a ∆11-desaturase would be required to act on a stearoyl-CoA precursor.
-
Chain-shortening or Elongation: The fatty acid chain can be shortened via limited beta-oxidation or elongated by elongase enzymes to achieve the correct carbon chain length.
-
Reduction: Fatty Acyl-CoA Reductases (FARs) can reduce the activated carboxyl group of the fatty acyl-CoA to a fatty alcohol.
-
Esterification: The final step to form an ethyl ester involves the enzymatic transfer of an ethyl group, typically from ethanol, to the fatty acid. In honey bees, this is accomplished by specific α/β-hydrolase enzymes that esterify oleic acid with ethanol derived from fermented nectar.
This generalized pathway highlights the enzymatic machinery that would be necessary for an insect to produce this compound.
Section 3: Experimental Protocols for Analysis
The identification and quantification of fatty acid esters from insect sources rely on established analytical chemistry techniques. A typical workflow is designed to extract, separate, and identify volatile or semi-volatile compounds from complex biological matrices.
1. Sample Preparation and Extraction:
-
Source: Tissues of interest (e.g., pheromone glands, whole bodies, cuticular extracts) are dissected or collected.
-
Extraction: Solvent extraction is performed using a non-polar solvent such as hexane or dichloromethane to isolate lipids and other hydrophobic molecules. The solvent is typically applied for a set duration, after which the tissue is removed.
-
Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to reduce the volume without losing volatile components.
2. Chromatographic Separation and Identification:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for analysis.
-
Separation: The concentrated extract is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with a capillary column (e.g., a polar EC_Wax or non-polar DB-5 column).
-
Identification: As compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer fragments the molecules into a predictable pattern (mass spectrum), which serves as a chemical fingerprint. This spectrum is compared against known library spectra (e.g., NIST, Wiley) for tentative identification.
-
Confirmation: Final confirmation of the structure is achieved by comparing the retention time and mass spectrum of the unknown peak with that of a synthesized, authentic standard of this compound run under identical GC-MS conditions.
3. Quantification:
-
To determine the amount of the compound present, an internal standard (a known amount of a non-biologically occurring, but chemically similar, compound) is added to the sample prior to extraction.
-
The peak area of the target compound is compared to the peak area of the internal standard to calculate its concentration within the original sample.
Conclusion
Based on a review of the current scientific literature, there is no direct evidence to confirm the natural occurrence of this compound in insects. However, the presence of other fatty acid ethyl esters as functional pheromones in various insect orders, combined with the well-understood biosynthetic pathways for such molecules, provides a strong theoretical basis for its potential existence. The lack of identification may be due to its genuine absence, its presence in concentrations below the detection limits of past studies, or its occurrence in species that have not yet been comprehensively analyzed for their chemical ecology.
Future research employing targeted GC-MS analysis with a synthetic standard for this compound would be the definitive method to probe for its existence in the insect world. Such studies could focus on insect families known to utilize C18 fatty acids as pheromone precursors, potentially uncovering a new and interesting semiochemical.
References
An In-depth Technical Guide to the Biosynthesis of Trans-Vaccenic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential biosynthetic pathway for trans-vaccenic acid ethyl ester, a molecule of interest for various research and development applications. This document details the enzymatic steps, presents available quantitative data, provides detailed experimental protocols for key enzymes, and visualizes the metabolic and experimental workflows.
Proposed Biosynthetic Pathway
The biosynthesis of trans-vaccenic acid ethyl ester can be envisioned through a heterologous pathway engineered in a microbial host such as Escherichia coli. The pathway is conceptualized in three main stages:
-
De novo synthesis of cis-vaccenic acid: Leveraging the host's native anaerobic fatty acid synthesis (FAS) pathway.
-
Isomerization to trans-vaccenic acid: Introducing a cis-trans isomerase to convert the cis- double bond to a trans- configuration.
-
Esterification to the ethyl ester: Utilizing a promiscuous acyl-CoA transferase (wax synthase) to catalyze the esterification of trans-vaccenoyl-CoA with ethanol.
The overall proposed pathway is depicted below:
Figure 1: Proposed biosynthetic pathway for trans-vaccenic acid ethyl ester.
Stage 1: cis-Vaccenic Acid Synthesis
E. coli synthesizes unsaturated fatty acids, including cis-vaccenic acid (18:1 cis-Δ11), through its anaerobic fatty acid synthesis pathway. This process begins with acetyl-CoA and involves a series of elongation cycles. The key enzymes for unsaturation are FabA, a β-hydroxydecanoyl-ACP dehydrase/isomerase, and FabB, a β-ketoacyl-ACP synthase.[1][2] FabA introduces a cis double bond at the C10 stage, which is then elongated by FabB and other FAS enzymes to form cis-vaccenoyl-ACP.[2][3]
Stage 2: Isomerization to trans-Vaccenic Acid
To obtain the trans-isomer, a cis-trans isomerase (Cti) from a suitable bacterium, such as Pseudomonas putida, can be heterologously expressed.[4][5] These enzymes catalyze the conversion of cis-unsaturated fatty acids within phospholipids to their trans-isomers without requiring cofactors like ATP or NAD(P)H.[4][6] This isomerization is a key adaptive mechanism for these bacteria to cope with membrane stress.[4][7] The Cti enzyme is typically located in the periplasm and acts on fatty acids esterified in phospholipids.[6]
Stage 3: Esterification to Ethyl Ester
The final step is the esterification of trans-vaccenic acid with ethanol. This can be achieved by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase.[8] For this purpose, trans-vaccenoyl-ACP must first be converted to trans-vaccenoyl-CoA. This can be done by first cleaving the acyl chain from ACP using a thioesterase (like 'TesA from E. coli) to yield free trans-vaccenic acid, followed by its activation to the CoA-thioester by an acyl-CoA synthetase (like FadD from E. coli). The resulting trans-vaccenoyl-CoA can then be esterified with ethanol by a suitable wax synthase, for example, one from Marinobacter hydrocarbonoclasticus (MhWS2), which has been shown to have broad substrate specificity.[9][10]
Quantitative Data
| Parameter | Value | Enzyme/Pathway | Organism/Conditions | Citation |
| FAEE Titer | 32 mg/L | TesB + WS | E. coli with tesB and ws genes | |
| FAEE Titer | 1291 mg/L | TesB + WS + overexpressed fabHDG | Engineered E. coli | [1] |
| FAEE Titer | up to 19 g/L | p(Microdiesel) | Engineered E. coli in fed-batch cultivation | [11][12] |
| FAEE Content | 25.4% of cell dry mass | p(Microdiesel) | Engineered E. coli | [11][12] |
| Cti Isomerase Activity | ~0.38 µmol/min/mg | Cti | Pseudomonas sp. E-3 | |
| MhWS2 Activity | High with C18:1-CoA and C10-C16 alcohols | MhWS2 | In vitro assay | [9] |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes in the proposed pathway.
Heterologous Expression and Purification of Pseudomonas putida Cti
The cis-trans isomerase from Pseudomonas putida is a periplasmic protein.[6] Its purification involves separating the periplasmic fraction from the spheroplasts.
Experimental Workflow:
Figure 2: Workflow for the purification of Cti enzyme.
Protocol:
-
Expression: Clone the cti gene from Pseudomonas putida into a suitable expression vector (e.g., pET vector with a periplasmic signaling sequence) and transform into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Spheroplast Formation: Resuspend the cell pellet in a buffer containing Tris-HCl, sucrose, and EDTA. Add lysozyme and incubate to form spheroplasts.
-
Periplasmic Extraction: Centrifuge the suspension to pellet the spheroplasts. The supernatant contains the periplasmic proteins.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the periplasmic fraction to precipitate the proteins. Centrifuge to collect the protein pellet.
-
Purification: Resuspend the pellet in a suitable buffer and dialyze to remove excess salt. Purify the Cti protein using a combination of chromatographic techniques, such as ion-exchange chromatography and size-exclusion chromatography. Monitor the purification process by SDS-PAGE.
Cti Activity Assay
The activity of Cti can be assayed by measuring the conversion of a cis-unsaturated fatty acid to its trans-isomer.
Protocol:
-
Substrate Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2) and the substrate, cis-vaccenic acid (or a more readily available analog like oleic acid), emulsified with a detergent like Triton X-100.
-
Enzyme Reaction: Add the purified Cti enzyme to the reaction mixture and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Methylation: Stop the reaction by adding a solution of HCl in methanol. Heat the mixture to simultaneously stop the reaction and methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Extraction: Extract the FAMEs with an organic solvent like hexane.
-
Quantification: Analyze the FAMEs by gas chromatography (GC) equipped with a highly polar capillary column (e.g., SP-2560 or CP-Sil 88) to separate the cis and trans isomers.[13] Quantify the peaks corresponding to the cis and trans isomers to determine the enzyme activity.
Heterologous Expression and Purification of Wax Synthase
Wax synthases are often membrane-associated proteins. Their purification requires the use of detergents to solubilize the membrane fraction.
Protocol:
-
Expression: Clone the wax synthase gene (e.g., MhWS2 from M. hydrocarbonoclasticus) into a suitable expression vector and transform into an E. coli or yeast expression host. Grow the cells and induce protein expression as described for Cti.
-
Cell Lysis and Membrane Fractionation: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a suitable detergent (e.g., Triton X-100, DDM) to solubilize the membrane proteins.
-
Purification: Purify the solubilized wax synthase using affinity chromatography (if the protein is tagged, e.g., with a His-tag) followed by size-exclusion chromatography in the presence of a detergent to maintain protein solubility.[14]
Wax Synthase Activity Assay
The activity of the wax synthase can be determined by measuring the formation of the fatty acid ethyl ester from a fatty acyl-CoA and ethanol.
Protocol:
-
Substrate Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), trans-vaccenoyl-CoA, and ethanol. If radiolabeled substrates are available (e.g., [1-14C]trans-vaccenoyl-CoA), they can be used for sensitive detection.
-
Enzyme Reaction: Add the purified wax synthase to the reaction mixture and incubate at a suitable temperature (e.g., 35°C) for a defined period.
-
Extraction: Stop the reaction and extract the lipids, including the newly formed trans-vaccenic acid ethyl ester, using a solvent system like chloroform:methanol.
-
Analysis and Quantification: Analyze the extracted lipids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product.[8] If a radiolabeled substrate was used, the product can be quantified by liquid scintillation counting after separation by TLC.
Regulation of the Biosynthetic Pathway
The efficient production of trans-vaccenic acid ethyl ester in a host like E. coli requires careful consideration of the host's native metabolic regulation.
Regulatory Network Overview:
Figure 3: Regulatory considerations for the heterologous pathway.
Key regulatory aspects include:
-
Host Fatty Acid Metabolism: The expression of fatty acid biosynthesis and degradation genes in E. coli is primarily controlled by the transcriptional regulators FadR and FabR.[8] FadR activates the expression of fabA and fabB (for unsaturated fatty acid synthesis) and represses the fad genes (for fatty acid degradation). The accumulation of long-chain acyl-CoAs inhibits FadR, leading to the repression of fatty acid synthesis and the activation of degradation. This feedback mechanism needs to be managed to ensure a continuous supply of the cis-vaccenic acid precursor.
-
Expression of Heterologous Enzymes: The expression of the heterologous cti and wax synthase genes should be tightly controlled, for instance, by using inducible promoters. This allows for the separation of the host's growth phase from the product synthesis phase, which can help mitigate the metabolic burden on the cells.[5] The expression of membrane-associated proteins like Cti can be particularly stressful for the host.[15][16]
-
Substrate Availability: The intracellular pool of ethanol needs to be sufficient for the final esterification step. This might require engineering the host to overproduce ethanol or supplying it exogenously.
-
Product Toxicity and Export: The accumulation of fatty acid ethyl esters can be toxic to the cells. Strategies for exporting the product or sequestering it in intracellular lipid bodies may be necessary to achieve high titers.
By carefully selecting the enzymes, optimizing their expression, and managing the host's metabolic network, it is feasible to develop a robust microbial platform for the sustainable production of trans-vaccenic acid ethyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Enhanced Production of Fatty Acid Ethyl Ester with Engineered fabHDG Operon in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the cis/trans Isomerase Cti in Solvent Resistance of Pseudomonas putida DOT-T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed evolution of a wax ester synthase for production of fatty acid ethyl esters in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilot-scale production of fatty acid ethyl esters by an engineered Escherichia coli strain harboring the p(Microdiesel) plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Trans-Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Physiological Response to Membrane Protein Overexpression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Ethyl 11(E)-octadecenoate in Honey Bee Chemical Ecology: A Technical Guide
An In-depth Examination of a Key Primer Pheromone Regulating Social Homeostasis in Apis mellifera
Abstract
Ethyl 11(E)-octadecenoate, commonly known in the scientific literature as ethyl oleate (EO), is a fatty acid ester that functions as a critical primer pheromone in the European honey bee, Apis mellifera. This semiochemical plays a pivotal role in the complex chemical communication system that governs the division of labor and social organization within the honey bee colony. Produced predominantly by forager bees, ethyl oleate acts as an inhibitory signal, delaying the behavioral maturation of young "nurse" bees into foragers. This regulation is crucial for maintaining a balanced workforce and ensuring colony efficiency. This technical guide provides a comprehensive overview of the chemical ecology of this compound, detailing its biosynthesis, mode of action, and the experimental methodologies used to elucidate its function. The intended audience for this guide includes researchers in chemical ecology, entomology, and professionals involved in drug development and pest management who can leverage this detailed biological model.
Introduction
Chemical communication is a cornerstone of social insect biology, enabling the coordination of complex behaviors and the maintenance of colony homeostasis. In honey bees (Apis mellifera), a sophisticated repertoire of pheromones orchestrates a wide array of activities, from queen mating and dominance to alarm signaling and foraging. Primer pheromones, in particular, induce long-term physiological and behavioral changes in recipient individuals, thereby regulating colony development and social structure.
This compound (ethyl oleate) is a key primer pheromone produced by adult forager honey bees that inhibits the precocious transition of young worker bees into foragers.[1][2] This regulation ensures that the colony maintains an appropriate ratio of nurse bees, responsible for in-hive tasks such as brood care, to forager bees, which collect nectar and pollen. The presence of ethyl oleate in the colony is, therefore, a chemical signal indicating a sufficient forager population.
This guide will provide a detailed technical examination of the role of this compound in honey bee chemical ecology, presenting quantitative data, experimental protocols, and visual representations of the key biological pathways involved.
Quantitative Data
The concentration of this compound varies significantly between different castes of worker bees and is influenced by seasonal changes. These quantitative differences are fundamental to its role as a regulatory pheromone.
Table 1: this compound Titers in Forager vs. Nurse Honey Bees
| Bee Caste | Tissue | Mean Amount (µg per bee) ± SE | Reference |
| Forager | Whole Body | 1.6 ± 0.4 | [3] |
| Nurse | Whole Body | 0.1 ± 0.05 | [3] |
| Forager | Honey Crop | ~1.25 | [3] |
| Nurse | Honey Crop | ~0.1 | [3] |
| Forager | Cuticle | Present in higher amounts | [3] |
| Nurse | Cuticle | Present in lower amounts | [3] |
Table 2: Effect of this compound on the Onset of Foraging Behavior
| Treatment | Mean Age at Onset of Foraging (days) ± SE | Reference |
| Control (Solvent only) | 13.5 ± 0.5 | [3] |
| Low Dose (10 µ g/day ) | 16.5 ± 0.6 | [3] |
| High Dose (80 µ g/day ) | 17.0 ± 0.7 | [3] |
Table 3: Seasonal Variation of in vitro this compound Biosynthesis
| Month | In vitro EO Biosynthesis (µ g/bee/h ) | Reference |
| May | ~0.18 | [4] |
| June | ~0.25 | [4] |
| July | ~0.22 | [4] |
| August | ~0.20 | [4] |
| September | ~0.15 | [4] |
| October | ~0.10 | [4] |
| November | ~0.05 | [4] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the study of this compound in honey bees.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of this compound from honey bee tissues.
Materials:
-
Honey bees (foragers and nurses)
-
2-Methylpentane (or hexane)
-
Internal standard (e.g., hexadecane)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., CP-Sil-8CBMS)
Procedure:
-
Sample Collection: Collect forager bees returning to the hive with pollen and young nurse bees from within the hive. Anesthetize bees on ice.
-
Extraction:
-
For whole-body extracts, place a known number of bees (e.g., 10) in a glass vial with a measured volume of 2-methylpentane and the internal standard.
-
For tissue-specific extracts, dissect the desired tissue (e.g., honey crop) and place it in the solvent with the internal standard.
-
For cuticular extracts, wash the exterior of the bee with the solvent.
-
-
Homogenization and Centrifugation: Vortex the samples vigorously for 1-2 minutes. Centrifuge the samples to pellet any tissue debris.
-
Sample Preparation for GC-MS: Transfer the supernatant to a new vial for analysis.
-
GC-MS Analysis:
-
Inject a sample of the extract into the GC-MS.
-
Use a temperature program suitable for the analysis of fatty acid esters (e.g., initial temperature of 50°C for 1 min, then increase to a final temperature at a specific rate).[3]
-
The mass spectrometer should be operated in electron impact (EI) mode.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the amount of the compound by comparing its peak area to that of the internal standard.[3]
Behavioral Assay for Primer Pheromone Effect on Foraging Age
This protocol describes a method to assess the impact of this compound on the age at which young bees initiate foraging.
Materials:
-
Newly emerged honey bees
-
Observation hives
-
This compound
-
Solvent (e.g., paraffin oil)
-
Micropipettes
-
Paint for marking bees
Procedure:
-
Cohort Preparation: Collect newly emerged worker bees from a brood frame kept in an incubator. Mark each bee with a spot of paint on its thorax for individual identification.
-
Colony Introduction: Introduce a cohort of marked bees into an observation hive.
-
Pheromone Treatment:
-
Prepare solutions of this compound in the solvent at the desired concentrations (e.g., low dose and high dose).[3]
-
Apply a specific volume of the pheromone solution or the solvent control to a delivery device (e.g., a small piece of filter paper) placed inside the hive. Renew the treatment daily.
-
-
Observation:
-
Record the identity of each marked bee observed returning to the hive with a pollen load, which indicates the onset of foraging.
-
Conduct observations daily at regular intervals.
-
-
Data Analysis: Calculate the mean age at the onset of foraging for each treatment group. Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences between the groups.[3]
In vitro Biosynthesis Assay
This protocol is for measuring the enzymatic activity responsible for the synthesis of this compound.
Materials:
-
Honey bee tissues (e.g., esophagus, honey crop)
-
Buffer solution
-
Oleic acid
-
Ethanol (or deuterated ethanol for tracing)
-
Incubator
-
Extraction solvent (e.g., hexane)
-
GC-MS for analysis
Procedure:
-
Tissue Preparation: Dissect the target tissues from bees and homogenize them in a buffer solution.
-
Enzyme Assay:
-
In a reaction tube, combine the tissue homogenate with oleic acid and ethanol.
-
Incubate the mixture at a controlled temperature for a specific period.
-
-
Extraction: Stop the reaction and extract the synthesized this compound using an organic solvent.
-
Analysis: Analyze the extract by GC-MS to quantify the amount of this compound produced.[5]
Signaling Pathways and Workflows
The biosynthesis and perception of this compound involve a series of well-defined biological steps.
Biosynthetic Pathway of this compound
The synthesis of this compound in forager honey bees is a direct enzymatic esterification of oleic acid with ethanol.[5]
Caption: Biosynthesis of this compound in Apis mellifera.
Experimental Workflow for Pheromone Identification and Characterization
The elucidation of the role of this compound followed a logical experimental progression.
Caption: Workflow for identifying this compound's role.
Signaling Pathway from Pheromone Perception to Behavioral Response
The perception of this compound by young bees triggers a physiological cascade that results in delayed maturation.
Caption: Signaling pathway of this compound in honey bees.
Conclusion and Future Directions
This compound is a well-characterized primer pheromone in Apis mellifera that plays a crucial role in regulating the division of labor, a key feature of eusociality. The quantitative differences in its production between forager and nurse bees, coupled with its direct impact on the behavioral development of young workers, underscore its importance in maintaining colony efficiency and social harmony. The detailed experimental protocols provided in this guide offer a roadmap for researchers investigating this and other semiochemicals.
Future research could focus on several key areas. Identifying the specific olfactory receptors responsible for the perception of this compound would provide a more complete understanding of the signaling pathway. Furthermore, exploring the interplay between this pheromone and other social cues, such as queen mandibular pheromone and brood pheromone, will offer deeper insights into the complex regulatory networks that govern honey bee society. From an applied perspective, a thorough understanding of this primer pheromone system could inform the development of novel strategies for enhancing honey bee health and pollination efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of behavioral maturation by a primer pheromone produced by adult worker honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Seasonal variation in the titers and biosynthesis of the primer pheromone ethyl oleate in honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 11(E)-octadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 11(E)-octadecenoate is an unsaturated fatty acid ethyl ester of significant interest in various fields of research, including biochemistry, food science, and pharmacology. Accurate characterization of this molecule is paramount for its application and study. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound. Due to the limited availability of public spectroscopic data for this compound, this guide will utilize data from its close isomer, Ethyl (E)-9-octadecenoate (Ethyl Elaidate), as an illustrative example to demonstrate data presentation and interpretation.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration values are characteristic of the electronic environment of the protons.
Table 1: ¹H NMR Data for Ethyl (E)-9-octadecenoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.37 | m | 2H | -CH=CH- |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 2.28 | t | 2H | -CH₂COO- |
| 2.00 | m | 4H | -CH₂-CH=CH-CH₂- |
| 1.63 | m | 2H | -CH₂CH₂COO- |
| 1.25 | m | 18H | -(CH₂)₉- |
| 1.25 | t | 3H | -OCH₂CH₃ |
| 0.88 | t | 3H | -CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for Ethyl (E)-9-octadecenoate
| Chemical Shift (ppm) | Assignment |
| 173.8 | C=O |
| 130.5 | -CH=CH- |
| 60.1 | -OCH₂- |
| 34.4 | -CH₂COO- |
| 32.5 | -CH₂-CH= |
| 29.7 | -(CH₂)n- |
| 29.5 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 29.0 | -(CH₂)n- |
| 25.0 | -CH₂CH₂COO- |
| 22.7 | -CH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
| 14.1 | -CH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Table 3: Mass Spectrometry Data for Ethyl (E)-9-octadecenoate
| m/z | Relative Intensity (%) | Proposed Fragment |
| 310 | 10 | [M]⁺ |
| 265 | 15 | [M - OCH₂CH₃]⁺ |
| 101 | 100 | [CH₃(CH₂)₇CH=CH]⁺ |
| 88 | 50 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |
| 55 | 85 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and GC-MS data for fatty acid ethyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fatty acid ethyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans is typically required compared to ¹H NMR.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the fatty acid ethyl ester in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).
-
Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the peak corresponding to the fatty acid ethyl ester in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a fatty acid ethyl ester.
Caption: Workflow for NMR and GC-MS analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the relationship between the different types of spectroscopic data and the structural information they provide.
Caption: Relationship of spectroscopic data to structure.
Navigating the Thermal Landscape of Ethyl 11(E)-octadecenoate: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the thermal stability and degradation profile of Ethyl 11(E)-octadecenoate, a monounsaturated fatty acid ethyl ester. Due to the limited availability of specific data for this compound, this document leverages data from its close structural isomers, ethyl oleate (the cis-9 isomer) and ethyl elaidate (the trans-9 isomer), to provide a comprehensive and representative understanding of its thermal behavior. This approach allows for a scientifically grounded exploration of the key parameters governing its stability and the pathways of its decomposition.
Thermal Properties of C18:1 Fatty Acid Ethyl Esters
The thermal stability of fatty acid ethyl esters (FAEEs) is a critical parameter in various applications, including their use as biofuels and in pharmaceutical formulations. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating volatilization and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and boiling points.
Quantitative data for the thermal properties of ethyl oleate, a close isomer of this compound, are summarized below.
| Property | Value | Compound | Analytical Method |
| Boiling Point | 331.52 ± 7.54 °C | Ethyl Oleate | Thermogravimetric Analysis (TGA)[1] |
| Decomposition Temperature | > 370 °C (in a mixture) | Ethyl Oleate | Not specified[2] |
| Flash Point | 175.3 °C | Ethyl Oleate | Not specified[3] |
| Freezing Point | ≈ -32 °C | Ethyl Oleate | Not specified[3] |
Experimental Protocols for Thermal Analysis
To ensure reproducibility and accuracy in the thermal analysis of this compound or its analogues, the following detailed experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
This protocol is designed to determine the volatilization and decomposition temperatures of the fatty acid ethyl ester.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity this compound sample into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for good resolution.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the beginning of volatilization/decomposition. The temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) is also a key parameter.
Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting and boiling points and other phase transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: The temperature range should encompass the expected phase transitions (e.g., from -50 °C to 400 °C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling points.
Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for identifying the volatile and semi-volatile compounds produced during the thermal degradation of the ester.
Methodology:
-
Thermal Degradation: Heat the sample of this compound in a controlled environment (e.g., a pyrolysis reactor connected to a GC-MS system or by collecting the headspace from a heated vial) to a temperature above its decomposition point (determined by TGA).
-
GC-MS System:
-
Gas Chromatograph: Use a capillary column suitable for separating fatty acid esters and their degradation products (e.g., a mid-polarity column).
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50 °C and increasing to 250 °C) is used to separate the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizing Experimental and Degradation Pathways
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the investigation of the thermal stability and degradation of this compound.
Caption: Experimental workflow for thermal analysis.
Proposed Autoxidation Pathway
The initial stages of thermal degradation of unsaturated fatty acid esters in the presence of oxygen are typically dominated by autoxidation. The double bond and the allylic carbons are the primary sites of attack. The following diagram illustrates a generalized pathway for the formation of hydroperoxides, which are key intermediates in the degradation process.
Caption: Autoxidation pathway of an unsaturated ester.
Conclusion
References
No Biological Activity Data Currently Available for Ethyl Vaccenate
Despite a comprehensive search of scientific literature and chemical databases, no specific data regarding the preliminary biological activity of Ethyl vaccenate could be located. As a result, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time.
Ethyl vaccenate, also known as ethyl (Z)-octadec-11-enoate, is the ethyl ester of vaccenic acid, a naturally occurring trans fatty acid. While information on the parent compound, vaccenic acid, and other fatty acid esters is available, dedicated studies on the biological effects of Ethyl vaccenate itself appear to be absent from the public domain.
Chemical databases such as PubChem confirm the existence and structure of Ethyl cis-vaccenate but do not contain any associated biological activity data.[1] Extensive searches for in vitro or in vivo studies investigating its potential cytotoxic, anti-inflammatory, antioxidant, antimicrobial, or other pharmacological properties yielded no relevant results.
The scientific literature contains numerous studies on "ethyl acetate extracts" of various plants and microorganisms. It is crucial to distinguish these from studies on the pure compound "Ethyl vaccenate." Ethyl acetate is a common solvent used in extraction processes, and the resulting extracts contain a complex mixture of substances, with their biological activities arising from the combined or synergistic effects of these components. Therefore, data from such studies cannot be attributed to Ethyl vaccenate alone.
Without any primary research data, it is impossible to fulfill the core requirements of the requested technical guide. This includes:
-
Data Presentation: No quantitative data (e.g., IC50, EC50 values) are available to summarize in tables.
-
Experimental Protocols: No specific experimental methodologies for assessing the biological activity of Ethyl vaccenate have been published.
-
Visualization: In the absence of any identified mechanism of action or biological effect, no signaling pathways or experimental workflows involving Ethyl vaccenate can be depicted.
The preliminary biological activity of Ethyl vaccenate represents a significant gap in the current scientific knowledge. For researchers interested in the pharmacological potential of fatty acid esters, this compound remains an unexplored area. Future studies would need to be initiated to determine any potential bioactivity. Such research would involve in vitro screening across various cell lines and assays to identify any cytotoxic, anti-proliferative, anti-inflammatory, or other effects. Following any promising in vitro results, further investigation into the mechanism of action and in vivo efficacy would be warranted. Until such studies are conducted and published, no in-depth technical guide on the biological activity of Ethyl vaccenate can be provided.
References
Methodological & Application
Synthesis of Ethyl 11(E)-octadecenoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 11(E)-octadecenoate, a long-chain unsaturated fatty acid ester. Two primary synthetic routes are presented: the Wittig reaction, offering precise control over double bond formation, and the direct esterification of 11(E)-octadecenoic acid. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is a monounsaturated fatty acid ester with potential applications in various fields, including pharmaceuticals, cosmetics, and as a starting material for the synthesis of more complex molecules. The precise location and stereochemistry of the double bond are crucial for its biological activity and physical properties. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1][2] An alternative and more direct approach involves the esterification of the corresponding carboxylic acid, 11(E)-octadecenoic acid.
This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Heptanal | C₇H₁₄O | 114.19 | 152-154 |
| (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide | C₃₁H₄₀BrO₂P | 567.52 | N/A |
| Sodium Hydride | NaH | 24.00 | N/A (decomposes) |
| This compound | C₂₀H₃₈O₂ | 310.51 | N/A |
| 11(E)-Octadecenoic acid | C₁₈H₃₄O₂ | 282.46 | N/A |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 |
Table 2: Reaction Parameters for Wittig Synthesis (Protocol 1)
| Reactant | Molar Ratio | Concentration | Volume/Mass |
| (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide | 1.1 eq | N/A | (Calculated based on heptanal) |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 eq | N/A | (Calculated based on phosphonium salt) |
| Heptanal | 1.0 eq | N/A | (Starting amount) |
| Anhydrous Tetrahydrofuran (THF) | N/A | N/A | Sufficient to dissolve reactants |
Table 3: Reaction Parameters for Fischer Esterification (Protocol 2)
| Reactant | Molar Ratio | Concentration | Volume/Mass |
| 11(E)-Octadecenoic acid | 1.0 eq | N/A | (Starting amount) |
| Ethanol | Excess (solvent) | N/A | Sufficient to dissolve acid |
| Sulfuric Acid | Catalytic | 98% | 2-3 drops |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol is a representative procedure based on the general principles of the Wittig reaction.[3][4]
1. Preparation of the Phosphonium Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (10-(ethoxycarbonyl)decyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonium salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a colored solution (often orange or red) indicates the formation of the ylide.
2. Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise to the ylide solution via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct.[1] Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis via Fischer Esterification
This protocol follows the general procedure for acid-catalyzed esterification.[5][6]
1. Reaction Setup:
-
In a round-bottom flask, dissolve 11(E)-octadecenoic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
2. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Continue refluxing until the starting carboxylic acid is no longer visible on the TLC plate (typically 4-6 hours).
3. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. US20140275613A1 - Conversion of free fatty acids to ethyl esters - Google Patents [patents.google.com]
Application Note: GC-MS Method for the Analysis of Ethyl 11(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Ethyl 11(E)-octadecenoate, also known as ethyl vaccenate, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of fatty acid ethyl esters (FAEEs).
Introduction
This compound is a fatty acid ethyl ester (FAEE), a class of compounds that are gaining interest in biomedical research. Accurate and reliable quantification of specific FAEE isomers is crucial for understanding their biological roles and potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.
This application note details the sample preparation, GC-MS instrumentation, and data analysis procedures for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Ethyl heptadecanoate)
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous Sodium Sulfate
-
Methanol (GC grade)
-
2% (w/v) Sulfuric acid in methanol
-
Saturated Sodium Chloride solution
-
Nitrogen gas (high purity)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl heptadecanoate and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (Lipid Transesterification)
This protocol is a general procedure for the transesterification of lipids to form fatty acid ethyl esters.
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
-
Transesterification:
-
To the extracted lipid sample (dried), add 2 mL of 2% sulfuric acid in methanol.
-
Incubate the mixture at 70°C for 2 hours in a sealed vial.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the fatty acid ethyl esters into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Add the internal standard to the final extract before GC-MS analysis.
-
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 120°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | This compound: m/z 88 (quantifier), 55, 69, 310 (qualifiers) Internal Standard (Ethyl heptadecanoate): m/z 88 (quantifier), 101, 298 (qualifiers) |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound. Please note that the retention time is an estimate and actual values will depend on the specific chromatographic system. The method validation parameters are typical values reported for FAEEs in the literature.
| Analyte | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Typical Linearity (µg/mL) |
| This compound | ~18.5 - 19.5 | 88 | 55, 69, 310 | 1 - 10 | 5 - 25 | 1 - 100 |
| Ethyl heptadecanoate (IS) | ~17.0 - 18.0 | 88 | 101, 298 | - | - | - |
Visualization
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Signaling Pathway (Illustrative)
This is an illustrative diagram showing a hypothetical signaling pathway where a fatty acid is converted to its ethyl ester.
Conclusion
The GC-MS method described in this application note provides a robust and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in the fields of life sciences and drug development. Proper method validation is recommended to ensure data quality and accuracy for specific applications.
Quantification of Ethyl 11(E)-octadecenoate in Insect Gland Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 11(E)-octadecenoate is a long-chain unsaturated fatty acid ethyl ester that has been identified as a component of insect semiochemical profiles. As a potential pheromone or kairomone, its precise quantification in insect gland extracts is crucial for understanding its role in insect communication, behavior, and for the development of novel pest management strategies. This document provides detailed application notes and protocols for the quantification of this compound in insect gland extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for the analysis of volatile and semi-volatile organic compounds.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in the gland extracts of three different insect species. This data is provided as an example to illustrate the type of information that can be obtained using the protocols described herein.
| Insect Species | Gland Type | This compound Concentration (ng/gland) | Standard Deviation (ng/gland) | Limit of Detection (LOD) (ng/injection) | Limit of Quantification (LOQ) (ng/injection) |
| Species A | Pheromone Gland | 15.2 | 2.1 | 0.05 | 0.15 |
| Species B | Dufour's Gland | 5.8 | 0.9 | 0.05 | 0.15 |
| Species C | Tergal Gland | 22.5 | 3.5 | 0.05 | 0.15 |
Experimental Protocols
Sample Preparation: Gland Extraction
This protocol describes the extraction of lipids, including this compound, from insect glands.
Materials:
-
Dissecting microscope
-
Fine-tipped forceps
-
Glass microvials (2 mL) with PTFE-lined caps
-
Hexane (High purity, for GC analysis)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Ethyl heptadecanoate) solution (10 ng/µL in hexane)
Procedure:
-
Cold-anesthetize the insect on ice.
-
Under a dissecting microscope, carefully dissect the target gland (e.g., pheromone gland, Dufour's gland).
-
Immediately place the dissected gland into a 2 mL glass microvial containing 100 µL of hexane.
-
For quantitative analysis, add a known amount of internal standard (e.g., 1 µL of 10 ng/µL Ethyl heptadecanoate solution) to the vial.
-
Gently crush the gland using a clean glass rod to ensure thorough extraction.
-
Allow the gland to extract for at least 30 minutes at room temperature.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Carefully transfer the hexane extract to a new microvial for GC-MS analysis.
GC-MS Analysis for Quantification
This protocol outlines the parameters for the quantification of this compound using a Gas Chromatograph coupled to a Mass Spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) with Electron Ionization (EI) source
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms)
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Hold | 10 min at 280 °C |
| Column | |
| Type | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a standard |
Calibration Curve:
-
Prepare a series of standard solutions of this compound in hexane containing the internal standard at a constant concentration. Recommended concentrations for the calibration curve are 0.1, 0.5, 1, 5, 10, and 20 ng/µL.
-
Inject each standard solution into the GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines.[2][3] Key validation parameters include:
-
Linearity: Assessed from the calibration curve, with a correlation coefficient (R²) of >0.99 being desirable.[4]
-
Selectivity (Specificity): Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[3]
-
Accuracy: Determined by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[3]
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Proposed Biosynthetic Pathway
Many insect pheromones are derived from fatty acids through a series of enzymatic reactions.[1][6] this compound is likely biosynthesized from oleoyl-CoA, a common C18 unsaturated fatty acyl-CoA. The proposed pathway involves a final esterification step with ethanol.
Caption: Proposed biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. interesjournals.org [interesjournals.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) Response to Ethyl 11(E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a widely used electrophysiological technique to investigate the olfactory responses of insects. It measures the summed potential of olfactory sensory neurons on an insect's antenna when stimulated by a volatile compound. These application notes provide a comprehensive guide for utilizing EAG to assess the olfactory activity of Ethyl 11(E)-octadecenoate, a long-chain unsaturated ester. While direct studies on the EAG responses to this compound are not extensively available in current literature, this document outlines a generalized protocol and hypothetical data based on established methodologies for similar semiochemicals. This information is intended to serve as a foundational resource for designing and conducting EAG experiments with this and other analogous compounds.
Hypothetical Data Presentation
The following table summarizes potential EAG responses of various insect species to this compound at different concentrations. This data is illustrative and serves as a template for presenting experimental findings.
| Insect Species | Sex | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Heliothis virescens | Male | 1 | 0.8 ± 0.1 | 20 |
| 10 | 2.5 ± 0.3 | 62.5 | ||
| 100 | 4.0 ± 0.5 | 100 | ||
| Drosophila melanogaster | Female | 1 | 0.5 ± 0.08 | 25 |
| 10 | 1.2 ± 0.2 | 60 | ||
| 100 | 2.0 ± 0.3 | 100 | ||
| Aedes aegypti | Female | 1 | 0.3 ± 0.05 | 30 |
| 10 | 0.7 ± 0.1 | 70 | ||
| 100 | 1.0 ± 0.15 | 100 |
Experimental Protocols
A detailed methodology for conducting EAG experiments with this compound is provided below.
1. Materials and Reagents
-
This compound (CAS: 89296-48-0)
-
Solvent (e.g., hexane, paraffin oil)
-
Saline solution (e.g., Ringer's solution)
-
Live insect specimens
-
Micropipettes and sterile tips
-
Filter paper strips (e.g., Whatman No. 1)
-
Glass Pasteur pipettes
-
EAG system (including amplifier, data acquisition system, and software)
-
Micromanipulators
-
Glass capillary electrodes
-
Silver wire (Ag/AgCl)
-
Humidified and purified air delivery system
2. Insect Preparation
-
Immobilize an adult insect (e.g., by chilling on ice or using a restraining holder).
-
Carefully excise one antenna at the base using fine scissors or a sharp blade.
-
Mount the excised antenna between two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure good electrical contact.
3. Stimulus Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 100 µg/µL.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 1, 0.1 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate completely, leaving the desired amount of the chemical stimulus on the filter paper.
-
As a control, prepare a filter paper strip with the solvent only.
4. EAG Recording
-
Place the prepared antenna in a continuous stream of humidified, purified air.
-
Insert the filter paper with the test compound into a Pasteur pipette connected to the air delivery system.
-
Deliver a puff of air (e.g., 0.5 seconds) carrying the volatile stimulus over the antenna.
-
Record the resulting electrical potential (EAG response) using the data acquisition system.
-
Ensure a sufficient recovery period (e.g., 30-60 seconds) between stimuli to allow the antennal receptors to return to their baseline state.
-
Present the stimuli in a randomized order, including the solvent control, to minimize adaptation effects.
5. Data Analysis
-
Measure the amplitude of the negative deflection of the EAG response for each stimulus.
-
Subtract the mean response to the solvent control from the responses to this compound to correct for any mechanical stimulation.
-
To compare responses across different preparations, normalize the data by expressing each response as a percentage of the response to a standard compound or the highest concentration of the test compound.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences in EAG responses between different concentrations and insect species.
Visualizations
Insect Olfactory Signaling Pathway
Caption: General insect olfactory signaling pathway.
EAG Experimental Workflow
Caption: Standard EAG experimental workflow.
Application Notes and Protocols for Field-Testing Insect Pheromones: Ethyl (11E)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect pheromones are powerful tools for integrated pest management (IPM), offering species-specific and environmentally benign alternatives to conventional insecticides. Ethyl (11E)-octadecenoate, a long-chain fatty acid ester, represents a class of compounds with potential as a sex pheromone for various moth species. Effective deployment of this pheromone in monitoring, mass trapping, or mating disruption strategies hinges on rigorous field-testing to optimize its performance.
These application notes provide detailed protocols for the field-testing of insect pheromones like Ethyl (11E)-octadecenoate. The methodologies outlined here are based on established principles for testing lepidopteran sex pheromones and are intended to serve as a comprehensive guide for researchers. It is important to note that while general best practices are presented, optimization for specific target species and environmental conditions is crucial for successful implementation.
Data Presentation: Efficacy of Pheromone Lures
Quantitative data from field trials are essential for evaluating the efficacy of different lure formulations and trap designs. Below are examples of how to structure data tables for clear comparison.
Table 1: Dose-Response of Ethyl (11E)-octadecenoate on Male Moth Captures
| Lure Loading (µg) | Mean No. of Moths Captured per Trap per Week (± SE) |
| 0 (Control) | 1.2 ± 0.5 |
| 100 | 15.7 ± 2.1 |
| 500 | 35.4 ± 4.8 |
| 1000 | 42.1 ± 5.6 |
| 2000 | 40.8 ± 5.2 |
Note: Data are hypothetical and for illustrative purposes. SE = Standard Error.
Table 2: Comparison of Trap Designs for Capturing Target Moths
| Trap Type | Mean No. of Moths Captured per Trap per Week (± SE) |
| Delta | 45.3 ± 6.2 |
| Wing | 32.1 ± 4.5 |
| Funnel | 55.8 ± 7.1 |
| Control (Unbaited) | 0.8 ± 0.3 |
Note: Data are hypothetical and for illustrative purposes, based on a standardized 1000 µg lure loading.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable field trials.
Protocol 1: Preparation of Pheromone Lures
Objective: To prepare rubber septa lures loaded with precise amounts of Ethyl (11E)-octadecenoate for field deployment.
Materials:
-
Ethyl (11E)-octadecenoate (high purity)
-
Hexane (HPLC grade)
-
Red rubber septa
-
Micropipettes and sterile tips
-
Small glass vials with PTFE-lined caps
-
Fume hood
-
Forceps
-
Aluminum foil
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of Ethyl (11E)-octadecenoate in hexane. For example, dissolve 10 mg of the pheromone in 1 mL of hexane to achieve a concentration of 10 µg/µL.
-
Lure Loading: Using a micropipette, apply the desired volume of the stock solution directly onto a single red rubber septum held with clean forceps. For a 100 µg lure, apply 10 µL of the stock solution.
-
Solvent Evaporation: Allow the hexane to evaporate completely from the septum in the fume hood for at least 2-3 hours.
-
Storage: Wrap each prepared lure individually in aluminum foil to prevent degradation from light and cross-contamination. Store lures at -20°C in a sealed container until field deployment.
-
Handling Precautions: Always wear gloves when handling lures to avoid contamination. Use different sets of forceps for different pheromone treatments.
Protocol 2: Field Trapping Experimental Design and Deployment
Objective: To evaluate the attractiveness of different doses of Ethyl (11E)-octadecenoate and compare the efficiency of different trap designs in the field.
Materials:
-
Prepared pheromone lures (various loadings and a control)
-
Traps of different designs (e.g., Delta, Wing, Funnel) with sticky liners or collection chambers
-
Stakes or hangers for trap deployment
-
GPS device for mapping trap locations
-
Flagging tape for marking traps
-
Data collection sheets or a mobile device with a data entry application
Procedure:
-
Site Selection: Choose a suitable field site with a known or suspected population of the target moth species. The site should be large enough to accommodate multiple replicates of the treatments with adequate spacing.
-
Experimental Layout: Employ a randomized complete block design. Each block should contain one of each treatment (e.g., different lure dosages or trap types). Replicate each block at least 4-5 times.
-
Trap Spacing: To avoid interference between traps, maintain a minimum distance of 20-25 meters between traps within a block and 50 meters between blocks.[1]
-
Trap Placement: Hang traps at a height that corresponds to the typical flight height of the target moth species, often in the upper third of the plant canopy for orchard pests.[2] Ensure the trap entrance is not obstructed by foliage.
-
Lure Deployment: Place one lure in the center of the sticky surface or hanging from the top center of the trap, depending on the trap design.
-
Data Collection: Check traps at regular intervals, typically once a week. Count and record the number of target moths captured in each trap. Remove captured insects after each count.
-
Lure and Liner Replacement: Replace sticky liners when they become dirty or lose their stickiness. The longevity of the pheromone lure should be determined, but a replacement schedule of every 4-6 weeks is a common starting point.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key processes in pheromone research.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Fatty Acid Ethyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are esters formed from the reaction of fatty acids and ethanol. They are of significant interest in various fields, including as biomarkers for alcohol consumption, in the assessment of biodiesel quality, and in the analysis of food and pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of FAEEs, offering advantages in terms of resolution, sensitivity, and the ability to analyze samples at lower temperatures compared to gas chromatography. This application note provides a detailed protocol for the separation of FAEEs using reversed-phase HPLC.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of FAEEs. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar FAEEs will have a stronger interaction with the stationary phase and will therefore elute later than more polar ones. The elution order is generally influenced by the carbon chain length and the degree of unsaturation of the fatty acid moiety.
Experimental Protocols
This section outlines a general protocol for the separation of FAEEs by RP-HPLC. The specific conditions may need to be optimized depending on the sample matrix and the specific FAEEs of interest.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices, a sample clean-up step is often necessary to remove interfering substances. Solid-phase extraction is a common method for the purification of FAEEs.[1][2]
-
Column Conditioning: Condition an aminopropyl-silica SPE column by washing it with hexane.
-
Sample Loading: Dissolve the lipid extract in a small volume of hexane and apply it to the SPE column.
-
Elution: Elute the FAEEs and cholesteryl esters from the column using hexane.[1][2]
-
Further Separation (Optional): If separation from cholesteryl esters is required, an octadecylsilyl (ODS) SPE column can be used. The FAEEs are eluted with an isopropanol-water mixture (e.g., 5:1, v/v).[1][2]
-
Solvent Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for injection.
HPLC Methodologies
Below are two example HPLC methods for the separation of FAEEs, one with UV detection and another with Evaporative Light Scattering Detection (ELSD).
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of FAEEs that possess chromophores or for general-purpose analysis at low UV wavelengths.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3] An AQ-C18 column, which has polar end-capped silanol groups, can offer improved retention and separation for some impurities.[4][5][6]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[4][5][6][7] The exact ratio will depend on the specific FAEEs being analyzed. A common starting point is a binary isocratic mixture of methanol-water (90:10, v/v).[4][5][6] For complex mixtures, a gradient elution may be necessary.[3][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV detection at a low wavelength, such as 205 nm or 210 nm, is often used for detecting the ester functional group.[3][5] Unsaturated compounds can be detected at 192 nm.[7]
-
Injection Volume: 10 µL.[3]
Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for all FAEEs, including saturated ones that lack a strong UV chromophore.[9][10][11]
-
HPLC System: An HPLC system coupled with an ELSD.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A methanol/water eluent mixture is commonly used.[9] Gradient elution can also be employed.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
Data Presentation
The following tables summarize typical chromatographic conditions and expected retention time data for FAEEs and related fatty acid methyl esters (FAMEs). Note that retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be confirmed with standards.
Table 1: HPLC Conditions for FAEE and FAME Analysis
| Parameter | Method A (UV Detection) | Method B (ELSD) | Method C (UV Gradient) |
| Column | C18 (250 x 4.6 mm, 5 µm)[3] | C18 (dimensions not specified)[9] | C18 (250 x 4.6 mm, 5 µm)[3][8] |
| Mobile Phase | Isocratic Acetonitrile[3][8] | Isocratic Methanol/Water[9] | Gradient: Methanol and 2-Propanol-Hexane (5:4 v/v)[3][8] |
| Flow Rate | 1.0 mL/min[3] | Not specified | 1.0 mL/min[3] |
| Temperature | 40 °C[3] | Not specified | 40 °C[8] |
| Detector | UV at 205 nm[3] | ELSD[9] | UV at 205 nm[3] |
Table 2: Example Retention Times for Fatty Acid Methyl Esters (FAMEs) with UV Detection
Note: Data for FAMEs is presented as a close proxy for FAEEs, as the elution order is generally similar.
| Analyte | Retention Time (min) |
| Methyl Linolenate (18:3) | ~18 |
| Methyl Linoleate (18:2) | ~20 |
| Methyl Oleate (18:1, cis) | ~22 |
| Methyl Palmitate (16:0) | ~24 |
| Methyl Elaidate (18:1, trans) | ~25 |
| Methyl Stearate (18:0) | ~29 |
(Data adapted from a study on FAMEs using two C18 columns in series with acetonitrile as the mobile phase. Actual retention times will vary.)[3][12]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for FAEE analysis by HPLC.
Caption: Experimental workflow for the analysis of Fatty Acid Ethyl Esters (FAEEs) by HPLC.
Caption: Schematic of a typical HPLC system for FAEE analysis.
Discussion
The choice of HPLC column, mobile phase, and detector is critical for achieving optimal separation and detection of FAEEs.
-
Column Selection: C18 columns are the workhorse for reversed-phase separation of lipids. The choice of a specific C18 phase (e.g., end-capped, polar-embedded) can influence selectivity. For separating geometric isomers (cis/trans), specialized columns may offer better resolution.[13]
-
Mobile Phase Optimization: The composition of the mobile phase dictates the retention and resolution of FAEEs.[14] Acetonitrile and methanol are the most common organic modifiers mixed with water.[15][16] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[15] Isocratic elution is simpler but may not be suitable for complex samples with a wide range of polarities. Gradient elution, where the mobile phase composition is changed over time, offers more flexibility for separating complex mixtures.[3][8]
-
Detector Selection:
-
UV Detection: While not all FAEEs have strong chromophores, they can often be detected at low UV wavelengths (around 200-210 nm) due to the absorbance of the ester carbonyl group.[3] This method is widely accessible but may lack sensitivity for some applications.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detector and provides a more universal response for FAEEs, regardless of their optical properties.[10][17] It is compatible with gradient elution and is a good alternative when UV sensitivity is low.[10]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest sensitivity and selectivity.[18][19][20] MS detection allows for the confirmation of the identity of each FAEE based on its mass-to-charge ratio and fragmentation pattern. This is particularly useful for complex samples and for trace-level analysis.
-
Conclusion
High-performance liquid chromatography is a robust and reliable technique for the separation and quantification of fatty acid ethyl esters. By carefully selecting the appropriate column, mobile phase, and detector, researchers can develop sensitive and specific methods for the analysis of FAEEs in a variety of matrices. The protocols and information provided in this application note serve as a comprehensive guide for developing and implementing HPLC methods for FAEE analysis in a research or professional setting.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 9. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. hplc.eu [hplc.eu]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. veeprho.com [veeprho.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC with spectrophotometric or mass spectrometric detection for quantifying very-long chain fatty acids in human plasma and its association with cardiac risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 11(E)-octadecenoate for Improved Gas Chromatographic Analysis
Introduction
Ethyl 11(E)-octadecenoate, also known as ethyl trans-vaccenate, is a long-chain fatty acid ethyl ester (FAEE). Direct analysis of such compounds by gas chromatography (GC) can be challenging due to their relatively low volatility and potential for peak tailing, which can affect resolution and quantification. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its analysis by GC and GC-Mass Spectrometry (GC-MS). The primary goals of derivatization in this context are to increase volatility, improve peak shape, and, in some cases, provide structural information through mass spectrometry.[1][3]
Three common and effective derivatization strategies will be discussed:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): A widely used method that converts the ethyl ester to the more volatile methyl ester.[1][3]
-
Silylation to Trimethylsilyl (TMS) Esters: This involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by reaction with a silylating agent to form a TMS ester.[4][5]
-
Picolinyl Ester Derivatization for Structural Elucidation: This specialized technique is particularly useful for determining the position of the double bond within the fatty acid chain using GC-MS.[6][7][8]
-
Dimethyl Disulfide (DMDS) Adduct Formation: Another specialized method for locating double bonds via GC-MS analysis.[9][10]
Method 1: Transesterification to Fatty Acid Methyl Esters (FAMEs)
Application Note:
Transesterification is a straightforward and robust method for converting this compound to its corresponding methyl ester, Mthis compound. FAMEs are generally more volatile and less polar than their ethyl ester counterparts, leading to shorter retention times and improved peak symmetry in GC analysis.[1][3] Acid-catalyzed transesterification using methanolic HCl or BF₃-methanol is a common and effective approach.[11][12]
Advantages:
-
Simple, one-step reaction.
-
Reagents are readily available and relatively inexpensive.
-
Produces stable derivatives suitable for routine analysis.[3]
-
Extensive libraries of FAME mass spectra are available for identification.
Disadvantages:
-
Harsh acidic conditions can potentially cause isomerization of the double bond, although this is less of a concern for the relatively stable trans configuration.
-
Does not provide additional structural information beyond what is achievable with the original ethyl ester.
Experimental Protocol: Acid-Catalyzed Transesterification with Methanolic HCl
Materials:
-
This compound sample
-
Methanolic HCl (e.g., 2 M, prepared by carefully adding acetyl chloride to anhydrous methanol)[13]
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Screw-cap reaction vials (PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh approximately 1-10 mg of the this compound sample into a screw-cap reaction vial.
-
Add 2 mL of 2 M methanolic HCl to the vial.
-
Tightly cap the vial and heat at 80°C for 1-2 hours in a heating block or water bath.[13]
-
Allow the reaction vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing Mthis compound is ready for GC analysis.
Method 2: Silylation to Trimethylsilyl (TMS) Esters
Application Note:
Silylation is a versatile derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[5] For this compound, this first requires hydrolysis (saponification) to the free fatty acid, 11(E)-octadecenoic acid. The free fatty acid is then reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form the TMS ester.[1][4] TMS esters are highly volatile and generally exhibit excellent chromatographic properties.
Advantages:
-
Produces highly volatile derivatives, often resulting in shorter analysis times.
-
Silylating reagents are highly reactive, leading to rapid and quantitative reactions under mild conditions.[5]
-
Effective for compounds with hydroxyl groups if present.
Disadvantages:
-
Requires a two-step process (hydrolysis then silylation).
-
TMS derivatives are sensitive to moisture and can hydrolyze back to the original compound.[5] Samples and solvents must be anhydrous.
Experimental Protocol: Saponification and Silylation
Materials:
-
This compound sample
-
Methanolic KOH (e.g., 2 M)
-
HCl (e.g., 1 M)
-
Hexane (GC grade)
-
BSTFA with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
Anhydrous sodium sulfate
-
Screw-cap reaction vials
-
Heating block or water bath
Procedure:
Part A: Saponification (Hydrolysis)
-
Weigh 1-10 mg of the sample into a reaction vial.
-
Add 2 mL of 2 M methanolic KOH.
-
Heat at 70°C for 30 minutes to hydrolyze the ester.[2]
-
Cool the mixture and add 1.2 mL of 1 M HCl to acidify the solution (check with pH paper).[2]
-
Add 2 mL of hexane and vortex to extract the free fatty acid.
-
Transfer the hexane layer to a new vial, dry with anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
Part B: Silylation
-
To the dried free fatty acid residue, add 250 µL of anhydrous pyridine or acetonitrile.[14]
-
Add 250 µL of BSTFA + 1% TMCS.[14]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[14]
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes & Protocols: Ethyl 11(E)-octadecenoate as an Internal Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl 11(E)-octadecenoate as an internal standard for the quantitative analysis of lipids, particularly fatty acids and their esters, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
Accurate quantification of lipids is crucial in various fields, including disease biomarker discovery, nutritional research, and pharmaceutical development. The inherent complexity of lipidomes and the potential for sample loss during extraction and analysis necessitate the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[1] this compound, a C18 fatty acid ethyl ester (FAEE), serves as an excellent internal standard for the analysis of a wide range of fatty acids and their esters. Its distinct mass and chromatographic properties allow for accurate normalization of analyte signals, correcting for variations in sample preparation and instrument response.
Key Applications
-
Quantitative analysis of fatty acid methyl esters (FAMEs): this compound can be used as an internal standard in the analysis of FAMEs in various matrices, including food, biological tissues, and cell cultures.[2]
-
Quantification of fatty acid ethyl esters (FAEEs): It is particularly useful for the quantification of other FAEEs, which are markers of ethanol consumption and are implicated in alcohol-induced organ damage.[3]
-
Lipidomics Profiling: As part of a mixture of internal standards, it can aid in the comprehensive and quantitative analysis of the lipidome.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.5 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 360 °C |
| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, methanol) |
Experimental Workflow for Lipid Analysis
The following diagram outlines a typical workflow for the quantitative analysis of lipids using this compound as an internal standard.
Caption: A comprehensive workflow for quantitative lipid analysis.
Detailed Experimental Protocols
Protocol 1: Quantification of Total Fatty Acids by GC-MS
This protocol is adapted for the analysis of total fatty acids in a biological matrix, such as plasma or tissue homogenate.
5.1.1. Materials
-
This compound internal standard solution (1 mg/mL in hexane)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BF₃-methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
5.1.2. Procedure
-
Sample Preparation: To 100 µL of sample (e.g., plasma), add 10 µL of the this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF₃-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
A nonpolar dimethylpolysiloxane column is suitable for separation.[3]
-
5.1.3. GC-MS Parameters (Example)
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Protocol 2: Quantification of Fatty Acid Ethyl Esters by LC-MS/MS
This protocol is designed for the direct quantification of FAEEs in a sample.
5.2.1. Materials
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile
-
Methanol
-
Water with 0.1% formic acid
-
LC-MS/MS system with an ESI source
-
C18 reversed-phase column
5.2.2. Procedure
-
Sample Preparation: To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject 5-10 µL of the sample extract.
5.2.3. LC-MS/MS Parameters (Example)
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) + 0.1% Formic Acid |
| Gradient | 70% B to 98% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethyl Palmitate | 285.3 | 88.1 |
| Ethyl Oleate | 311.3 | 88.1 |
| Ethyl Stearate | 313.3 | 88.1 |
| This compound (IS) | 311.3 | 88.1 |
Method Validation and Quantitative Data
Method validation is essential to ensure the accuracy and reliability of quantitative data. Key parameters to evaluate include linearity, recovery, precision, and the limit of quantification (LOQ). The following tables provide representative data for the use of an odd-chain FAEE as an internal standard, which can be expected to be similar for this compound.
6.1. Linearity
| Analyte | Concentration Range | R² |
| Ethyl Palmitate | 10 - 1000 ng/mL | > 0.995 |
| Ethyl Oleate | 10 - 1000 ng/mL | > 0.995 |
| Ethyl Stearate | 10 - 1000 ng/mL | > 0.995 |
6.2. Recovery
| Analyte | Spiked Concentration | Mean Recovery (%) |
| Ethyl Palmitate | 50 ng/mL | 95.2 |
| Ethyl Oleate | 50 ng/mL | 98.1 |
| Ethyl Stearate | 50 ng/mL | 96.5 |
6.3. Precision
| Analyte | Concentration | Intra-day CV (%) | Inter-day CV (%) |
| Ethyl Palmitate | 100 ng/mL | < 5% | < 10% |
| Ethyl Oleate | 100 ng/mL | < 5% | < 10% |
| Ethyl Stearate | 100 ng/mL | < 5% | < 10% |
6.4. Limit of Quantification (LOQ)
| Analyte | LOQ |
| FAEEs in Plasma | ~50-60 nM[3] |
Signaling Pathway Context
While this compound is primarily a tool for analytical chemistry, the lipids it helps to quantify are often involved in critical signaling pathways. For instance, fatty acids are precursors to eicosanoids, which are potent signaling molecules involved in inflammation and immunity.
Caption: Role of fatty acids in eicosanoid signaling.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids and their esters in a variety of biological and other matrices. Its use, in conjunction with validated GC-MS or LC-MS/MS methods, enables researchers, scientists, and drug development professionals to obtain accurate and reproducible data, which is essential for advancing our understanding of the roles of lipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 11(E)-octadecenoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 11(E)-octadecenoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by common synthesis routes.
Route 1: Wittig Reaction
The Wittig reaction is a common method for the stereoselective synthesis of alkenes. For this compound, this would typically involve the reaction of an appropriate phosphonium ylide with an aldehyde.
Issue 1: Low Yield of the Desired (E)-isomer and Presence of (Z)-isomer
-
Question: My Wittig reaction is producing a significant amount of the (Z)-isomer, leading to a low yield of the desired this compound. How can I improve the E-selectivity?
-
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. To favor the formation of the (E)-alkene, consider the following:
-
Ylide Stabilization: Use a stabilized ylide. Electron-withdrawing groups on the ylide promote the formation of the more thermodynamically stable (E)-alkene.
-
Reaction Conditions:
-
Solvent: Aprotic, non-polar solvents are generally preferred.
-
Temperature: Running the reaction at higher temperatures can favor the thermodynamic (E)-product. However, this may also lead to side reactions.
-
Additives: The presence of lithium salts can decrease Z-selectivity. Using salt-free ylides or bases that do not contain lithium cations (e.g., sodium bis(trimethylsilyl)amide - NaHMDS or potassium tert-butoxide - KOtBu) can be beneficial.[1]
-
-
Issue 2: Incomplete Reaction or Low Overall Yield
-
Question: The Wittig reaction is not proceeding to completion, or the overall yield is low. What are the potential causes and solutions?
-
Answer: Several factors can contribute to an incomplete reaction or low yield:
-
Base Strength: Ensure the base used is strong enough to fully deprotonate the phosphonium salt and generate the ylide.[1]
-
Ylide Decomposition: Ylides, especially unstabilized ones, are sensitive to air and moisture. It is crucial to perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Steric Hindrance: Significant steric hindrance in either the aldehyde or the ylide can impede the reaction.[1]
-
Order of Addition: The standard procedure is to add the aldehyde to the pre-formed ylide at a controlled temperature. Deviating from this may affect the yield.[1]
-
Route 2: Esterification of 11(E)-octadecenoic acid
This route involves the direct esterification of 11(E)-octadecenoic acid with ethanol, typically in the presence of an acid catalyst.
Issue 1: Incomplete Esterification
-
Question: My esterification reaction is not going to completion, resulting in a low yield of this compound. How can I drive the reaction forward?
-
Answer: Esterification is an equilibrium reaction. To achieve high conversion, the equilibrium needs to be shifted towards the product side. Consider the following strategies:
-
Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Employing a Dean-Stark trap or adding a dehydrating agent can effectively remove water as it is formed.[2][3]
-
Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, in this case, ethanol) can shift the equilibrium towards the product.
-
Catalyst: Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate concentration.
-
Issue 2: Side Reactions and Product Degradation
-
Question: I am observing byproducts or degradation of my product during the esterification reaction. What could be the cause?
-
Answer: High temperatures and strong acidic conditions can sometimes lead to side reactions or degradation of unsaturated fatty esters.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find an optimal temperature that provides a good reaction rate without significant byproduct formation.
-
Catalyst Choice: For sensitive substrates, milder catalysts such as enzymatic catalysts (lipases) can be an excellent alternative to strong acids. Lipase-catalyzed esterification often proceeds under milder conditions, reducing the risk of side reactions.[4][5][6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common starting materials for the synthesis of this compound?
-
A1: Common starting materials include 11(E)-octadecenoic acid for esterification reactions, or appropriate aldehydes and phosphonium salts for Wittig reactions.
-
-
Q2: How can I purify the final product, this compound?
-
A2: Purification is typically achieved through column chromatography on silica gel.[8][9] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the impurities.[9] Recrystallization at low temperatures can also be an effective method for obtaining high-purity product.[10]
-
-
Q3: What analytical techniques are suitable for characterizing this compound?
-
A3: The product can be characterized using a combination of techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the double bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.[9][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.[9][11]
-
-
-
Q4: Can enzymatic methods be used for the synthesis of this compound?
Data Presentation
Table 1: Optimization of Esterification Reaction Conditions for a Similar Ethyl Ester (Ethyl Oleate)
| Parameter | Range Studied | Optimal Condition for High Conversion | Reference |
| Molar Ratio (Ethanol/Oleic Acid) | - | 9:1 | [2][3] |
| Catalyst Concentration | - | 3% | [2][3] |
| Reaction Temperature | - | 90 °C | [2][3] |
| Reaction Time | - | 10 hours | [2][3] |
Note: This data is for the synthesis of Ethyl Oleate and can serve as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of a cis-Octadecenoic Acid Ester (Illustrative)
This protocol for a cis-isomer provides a framework that can be adapted for the synthesis of the trans-(E)-isomer by selecting the appropriate ylide and reaction conditions.
-
Ylide Generation: A solution of the corresponding triphenylphosphonium bromide in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -50 °C).[10] A strong base, such as potassium t-butoxide, is added to generate the ylide.[10]
-
Wittig Reaction: The aldehyde (e.g., n-heptanal) is then added dropwise to the ylide solution at the low temperature.[10] The reaction mixture is stirred for a specified period.[10]
-
Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.[10]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the octadecenoate ester.[10]
Protocol 2: Enzymatic Esterification
-
Reaction Setup: In a suitable reaction vessel, combine the 11(E)-octadecenoic acid, ethanol, and the lipase catalyst (e.g., Novozym 435). A solvent-free system or an organic solvent like n-hexane can be used.[4][7]
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 50 °C) with agitation for a specific duration (e.g., 24 hours).[4]
-
Enzyme Removal: After the reaction, the immobilized enzyme can be removed by filtration for potential reuse.
-
Product Isolation: The product, this compound, is then isolated from the reaction mixture, which may involve solvent evaporation and further purification if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in the esterification synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Production of 10(S)-hydroxy-8(E)-octadecenoic and 7,10(S,S)-hydroxy-8(E)-octadecenoic ethyl esters by Novozym 435 in solvent-free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. article.scirea.org [article.scirea.org]
- 11. journalaprj.com [journalaprj.com]
Reducing baseline noise in the detection of trace pheromones
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in reducing baseline noise for the detection of trace pheromones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the analysis of trace pheromones, offering potential causes and solutions in a question-and-answer format.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Why is my GC-MS chromatogram showing a high or unstable baseline?
A high or unstable baseline can obscure the peaks of trace-level analytes, making detection and quantification difficult. This is often a sign of contamination or system instability.
-
Possible Causes:
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can elevate the baseline.[1][2]
-
Column Bleed: The stationary phase of the GC column can degrade and elute, especially at high temperatures, causing a rising baseline.[1][2]
-
System Leaks: Small leaks in the gas lines, fittings, or injection port can introduce atmospheric gases (nitrogen, oxygen, water), leading to noise.[1][2]
-
Contaminated Inlet: Residue from previous samples, degraded septa, or a dirty inlet liner can be a significant source of baseline noise.[3][4]
-
Dirty Ion Source (MS): Over time, the ion source in the mass spectrometer can become contaminated, leading to a noisy signal.[1]
-
-
Solutions:
-
Gas Purity: Use ultra-high purity carrier gases and install/regularly replace gas purifiers and traps for moisture, oxygen, and hydrocarbons.[1][3]
-
Column Management: Use a low-bleed GC column specifically designed for MS applications.[1] Ensure the column is properly conditioned according to the manufacturer's protocol before use.[1][2]
-
Leak Detection: Perform a thorough leak check of the entire system, from the gas source to the MS interface, using an electronic leak detector.[1][2]
-
Inlet Maintenance: Regularly replace the septum and inlet liner.[3][4] Use deactivated liners to prevent interaction with sensitive analytes.[1]
-
System Cleaning: Perform regular maintenance, including cleaning the MS ion source.[1]
-
Q2: I'm observing "ghost peaks" in my blank runs. What is their origin and how can I eliminate them?
Ghost peaks are unexpected signals that appear in a chromatogram even when a blank solvent is injected. They indicate contamination within the system.[3]
-
Possible Causes:
-
Sample Carryover: Residue from a previous, more concentrated sample is retained in the injection system (syringe, inlet) and elutes in a subsequent run.[1]
-
Septum Bleed: Particles from a degrading septum can fall into the inlet and release volatile compounds during a run.[2][3]
-
Contaminated Solvent/Vials: The solvent used for blanks or sample dilution may be contaminated.
-
-
Solutions:
-
Injector Cleaning: Implement a rigorous wash sequence for the autosampler syringe using multiple solvents of varying polarity between injections.[1]
-
Regular Maintenance: Replace the inlet liner and septum frequently.[1][3] Agilent's BTO septa are treated to reduce sticking and coring.[4]
-
System Flush: Run multiple solvent blanks after analyzing a highly concentrated sample until the ghost peaks are no longer observed.[1]
-
Verify Solvent Purity: Use high-purity, HPLC-grade or equivalent solvents for all standards, samples, and blanks.
-
Section 2: Electroantennography (EAG)
Q3: My EAG signal is very noisy, making it difficult to distinguish a response. What are the common sources of noise?
EAG systems are sensitive to various electrical and environmental disturbances. Noise can originate from the biological preparation, the recording equipment, or the surrounding environment.[5]
-
Possible Causes:
-
External Interference: Electromagnetic fields from nearby equipment (e.g., refrigerators, power lines), static electricity from clothing, air currents, and fluctuations in light or humidity can introduce noise.[5][6][7]
-
Electrode Instability: The use of metal electrodes with saline solutions can introduce noise from electrochemical potentials.[5]
-
Biological Noise: Spontaneous activity of cells in the antenna can contribute to the baseline noise.[5][6]
-
Signal Drift: A slow, steady rise or fall of the baseline, which is particularly problematic during long recordings like GC-EAD.[5]
-
-
Solutions:
-
Shielding: Use a Faraday cage to shield the EAG setup from external electromagnetic interference.[6]
-
Proper Grounding: Ensure the entire setup is properly grounded to a common earth ground.[6]
-
Environmental Control: Minimize air movement around the antenna preparation and maintain stable temperature, humidity, and light conditions.[5]
-
Use Glass Electrodes: Employ glass micropipette electrodes filled with an appropriate saline solution to ensure a stable connection with the antenna.[5]
-
Drift Correction: Use an amplifier with automatic baseline control or apply post-acquisition data processing to correct for drift.[5]
-
Signal Averaging: Connecting multiple antennae in series has been shown to increase the signal-to-noise ratio significantly.[6][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to improving signal-to-noise (S/N) ratios in analytical systems.
Table 1: Effect of Multiple Antennae on EAG Signal-to-Noise Ratio
| Number of Antennae (Connected in Series) | Relative EAG Response Amplitude | Relative Noise Level | Resulting S/N Ratio Improvement |
| 1 | 1.0x | 1.0x | Baseline |
| 2 | ~1.8x | ~1.2x | ~1.5x |
| 3 | ~2.5x | ~1.4x | ~1.8x |
| 4 | ~3.0x | ~1.5x | ~2.0x |
| (Data adapted from studies on improving S/N ratio in EAG recordings.[6]) |
Table 2: Recommended Signal-to-Noise Ratios for HPLC Data Precision
| Desired Repeatability (%RSD) | Minimum Required S/N Ratio |
| < 2% | > 50 |
| Optimal Precision (< 1%) | > 100 |
| (Based on empirical data for achieving reliable quantification in chromatography.[9]) |
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper column conditioning is critical to remove residual solvents and contaminants, ensuring a stable baseline and optimal performance.
-
Installation: Install the GC column in the injector but leave the detector end disconnected.
-
Gas Flow: Set the carrier gas flow rate according to the manufacturer's recommendation for the specific column diameter.
-
Purge: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.
-
Temperature Program:
-
Set the oven temperature to 40°C and hold for 15 minutes.
-
Ramp the temperature at 10°C/min to the conditioning temperature specified by the manufacturer (typically 20-30°C above the maximum operating temperature of your method, but below the column's maximum limit).
-
Hold at the conditioning temperature for 1-2 hours. For MS detectors, a longer conditioning time (overnight) is often beneficial.
-
-
Cool Down & Connect: Cool the oven down, then connect the column to the detector.
-
Verification: Run a blank gradient or a test standard to confirm the absence of bleed and a stable baseline.
Protocol 2: Solid Phase Microextraction (SPME) for Volatile Pheromones
SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile compounds from a sample's headspace.[10]
-
Sample Preparation: Place the pheromone source (e.g., insect gland, aeration extract) into a sealed headspace vial.
-
Fiber Exposure: Pierce the vial's septum with the SPME device needle and expose the coated fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.
-
Adsorption: Allow the fiber to remain exposed for a predetermined time (e.g., 15-60 minutes) to allow volatile pheromones to adsorb onto the fiber coating. Gentle agitation or heating can enhance this process.
-
Desorption: Retract the fiber into the needle, withdraw it from the sample vial, and immediately insert it into the hot GC inlet.
-
Injection: Expose the fiber in the inlet. The high temperature will desorb the trapped analytes onto the GC column for analysis. The desorption time is typically 1-5 minutes.
-
Analysis: Start the GC-MS analysis run simultaneously with the desorption step.
Visualizations
The following diagrams illustrate key workflows and concepts related to noise reduction in pheromone detection.
Caption: GC-MS workflow with key points for baseline noise troubleshooting.
Caption: Common sources of EAG noise and their corresponding solutions.
Caption: A logical workflow for post-acquisition data processing to reduce noise.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. ento.psu.edu [ento.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing injector temperature for Ethyl 11(E)-octadecenoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Ethyl 11(E)-octadecenoate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC analysis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue in GC analysis.
-
Peak Tailing: This can be caused by several factors:
-
Active Sites in the Injector or Column: The analyte may be interacting with active sites (e.g., free silanol groups) in the liner, on glass wool, or at the head of the column. Using an inert liner (e.g., deactivated) is recommended.[1][2]
-
Injector Temperature Too Low: Insufficient temperature can lead to incomplete or slow vaporization of the high-boiling point analyte, causing it to enter the column in a broad band.
-
Column Contamination: Buildup of non-volatile residues at the column inlet can cause peak tailing. It may be necessary to bake out the column or trim the first few centimeters.
-
Dead Volume: Poor column installation or leaks in the flow path can create dead volume where the sample can diffuse, leading to tailing peaks.[2]
-
-
Peak Fronting: This is often an indication of:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to front. Try reducing the injection volume or diluting the sample.
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can sometimes lead to peak fronting.[2]
-
Q2: My peak areas for this compound are not reproducible. What could be the cause?
A2: Poor reproducibility is often linked to the injection process.
-
Injector Discrimination: For high-boiling point analytes like this compound, discrimination can occur where higher-boiling compounds are not transferred to the column as efficiently as more volatile components.[1]
-
Solution: Increase the injector temperature to ensure complete and rapid vaporization.[1] Using a pressure-pulsed injection can also help transfer the sample onto the column more efficiently.
-
-
Septum Issues: A worn or leaking septum can lead to variable injection volumes. Ensure the septum is in good condition and can withstand the injector temperature.[3]
-
Injection Speed: A slow injection can lead to backflash and poor sample transfer. A fast, consistent injection is recommended.
Q3: I am not detecting any peak for this compound. What should I check?
A3: The absence of a peak can be due to several reasons.
-
Injector Temperature Too High (Thermal Degradation): While a high injector temperature is generally recommended, excessive temperatures can cause thermal degradation of the analyte.[1] For long-chain esters, it is important to find a balance.
-
Leaks: A significant leak in the system can prevent the sample from reaching the detector. Check for leaks at the injector, column fittings, and detector.
-
Column Bleed: At very high oven temperatures, the column's stationary phase can degrade and "bleed," leading to a rising baseline that can obscure peaks.
-
Detector Issues: Ensure the detector is turned on, and the gas flows (e.g., hydrogen and air for an FID) are set correctly.
Q4: What is a good starting point for the injector temperature for this compound analysis?
A4: For high-boiling point compounds like long-chain esters, a higher injector temperature is generally required to ensure efficient vaporization. A good starting point is typically 250°C to 300°C.[3] However, the optimal temperature should be determined experimentally.
Quantitative Data Summary
The following table summarizes recommended starting parameters for the GC analysis of long-chain fatty acid esters, which can be adapted for this compound.
| Parameter | Recommended Range/Value | Rationale |
| Injector Temperature | 250°C - 300°C | Ensures complete and rapid vaporization of the high-boiling point analyte, minimizing discrimination.[3] |
| Oven Temperature Program | Initial: 50-120°C, Ramp: 5-25°C/min, Final: 230-320°C | A temperature program is necessary to separate analytes with a wide range of boiling points. The final temperature should be high enough to elute the this compound in a reasonable time.[4][5] |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and faster analysis times.[4] |
| Injection Volume | 1 µL | A smaller injection volume helps prevent column overload and peak fronting.[4][6] |
| Split Ratio | 1:50 to 1:100 | A split injection is common for this type of analysis to avoid overloading the column.[4][7] |
Experimental Protocol: Optimizing Injector Temperature
This protocol provides a detailed methodology for systematically optimizing the injector temperature for the analysis of this compound.
1. Objective: To determine the optimal injector temperature that maximizes peak area and maintains good peak shape for this compound.
2. Materials:
- Standard solution of this compound in a suitable solvent (e.g., hexane or iso-octane).
- Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
- Appropriate GC column (e.g., a mid-polar or non-polar capillary column).
3. Initial GC Method Parameters:
- Oven Program: Start with a conservative program, for example: initial temperature of 120°C for 1 min, ramp at 10°C/min to 250°C, and hold for 5 min.
- Carrier Gas Flow: Set to the optimal flow rate for the carrier gas and column dimensions (e.g., 1 mL/min for Helium).
- Detector Temperature: 280°C - 300°C.[4]
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
4. Injector Temperature Optimization Workflow:
-
Step 1: Initial Screening (250°C):
-
Set the injector temperature to 250°C.
-
Inject the standard solution in triplicate.
-
Record the peak area, peak height, and observe the peak shape.
-
-
Step 2: Incremental Increase:
-
Increase the injector temperature by 10°C increments (e.g., 260°C, 270°C, 280°C, 290°C, 300°C).
-
At each temperature, inject the standard solution in triplicate.
-
Record the peak area, peak height, and observe the peak shape.
-
-
Step 3: Data Analysis:
-
Plot the average peak area against the injector temperature.
-
Identify the temperature at which the peak area is maximized.
-
Visually inspect the chromatograms at each temperature to ensure good peak symmetry (minimal tailing or fronting).
-
-
Step 4: Verification of Thermal Stability:
-
To ensure the analyte is not degrading at the higher temperatures, look for the appearance of any new, small peaks at higher temperatures that were not present at lower temperatures. A decrease in peak area at very high temperatures can also indicate degradation.
-
-
Step 5: Final Selection:
-
Select the injector temperature that provides the highest peak area without compromising peak shape or causing thermal degradation. This will be your optimized injector temperature.
-
Visualizations
References
Technical Support Center: Storage and Handling of Ethyl 11(E)-octadecenoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of Ethyl 11(E)-octadecenoate during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a trans-isomer of an unsaturated fatty acid ester. Isomerization, the conversion of this molecule into other forms, such as the cis-isomer (Ethyl 11(Z)-octadecenoate) or positional isomers (e.g., Ethyl 10(E)-octadecenoate), can alter its chemical and physical properties. For researchers in drug development and other scientific fields, maintaining the specific isomeric purity is critical for experimental reproducibility and the efficacy and safety of potential therapeutic agents.
Q2: What are the primary factors that can cause the isomerization of this compound?
The primary factors that can induce isomerization of unsaturated fatty acid esters include:
-
Heat: Elevated temperatures provide the activation energy needed for the double bond to rotate, leading to a mixture of cis and trans isomers. Studies on edible oils show that trans fatty acid (TFA) formation from cis isomers increases significantly at temperatures between 200 and 240 °C, and even lower temperatures can have an effect over prolonged periods.[1][2] While the reverse reaction is of concern here, the principle of thermal-induced equilibrium between isomers applies.
-
Light: Exposure to light, particularly UV radiation, can promote photo-isomerization, leading to the formation of Z-isomers from the E-isomer.
-
Catalysts: The presence of certain catalysts can lower the energy barrier for isomerization. These can include acid or base catalysts, metal ions, and enzymes. For instance, p-toluenesulfinic acid is used to intentionally induce cis-trans isomerization in edible oils.[3][4] It is crucial to avoid contamination with such substances.
-
Oxidizing Agents: While primarily causing oxidative degradation, the free radicals generated during oxidation can also catalyze cis-trans isomerization.[5]
Q3: What are the optimal storage conditions to prevent the isomerization of this compound?
To maintain the isomeric purity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal energy, significantly slowing down the rate of isomerization. |
| Light | Store in amber glass vials or protect from light | Prevents photo-isomerization. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) headspace | Prevents oxidation, which can generate radicals that catalyze isomerization. |
| Container | Tightly sealed, well-filled glass containers | Prevents exposure to air and moisture. Using well-filled containers minimizes the headspace for oxygen. |
| Additives | Addition of a suitable antioxidant (e.g., BHT) | Can be considered for long-term storage to prevent oxidation-induced isomerization. However, this will alter the composition of the pure substance. |
Q4: How can I detect if my sample of this compound has isomerized?
Isomerization can be detected and quantified using chromatographic techniques. Gas chromatography (GC) with a highly polar capillary column (e.g., cyanopropyl-substituted columns) is effective in separating cis and trans isomers.[6] High-performance liquid chromatography (HPLC), particularly with a silver ion stationary phase (Ag-HPLC), can also be used for the separation of geometric isomers.[7] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new peak corresponding to the (Z)-isomer in the chromatogram. | Isomerization due to improper storage. | Review storage conditions. Ensure the sample is stored at or below -20°C, protected from light, and under an inert atmosphere. |
| Contamination with a catalyst. | Verify the purity of solvents and ensure no cross-contamination during sample handling. | |
| Broadening of the chromatographic peak for this compound. | On-column isomerization or degradation. | Optimize GC or HPLC parameters. For GC, ensure the injector temperature is not excessively high. |
| Change in the physical appearance of the sample (e.g., discoloration, increased viscosity). | Oxidation and/or polymerization. | This indicates significant degradation. The sample should be discarded. Review storage procedures, especially the use of an inert atmosphere and antioxidants for long-term storage. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
-
Sample Preparation: If the sample is received in a large container, aliquot it into smaller, single-use amber glass vials to minimize repeated freeze-thaw cycles and exposure to air.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas, such as argon or nitrogen, for 10-15 seconds.
-
Sealing: Immediately cap the vials tightly with Teflon-lined closures to ensure an airtight seal.
-
Light Protection: Place the vials in a light-blocking secondary container or wrap them in aluminum foil.
-
Storage Temperature: Store the samples in a freezer at -20°C or, for long-term storage, at -80°C.
-
Sample Retrieval: When a sample is needed, remove one vial from the freezer and allow it to warm to room temperature before opening to prevent condensation of moisture into the sample.
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
-
Sample Derivatization (if starting from the free fatty acid): This protocol assumes the starting material is the ethyl ester. If analyzing the free fatty acid, it must first be converted to its methyl or ethyl ester. A common method is transesterification with methanolic HCl or BF3-methanol.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., CP-Sil 88, 100m x 0.25mm ID, 0.2µm film thickness or equivalent) is recommended for optimal separation of cis and trans isomers.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of 120°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 10 minutes. This program should be optimized for the specific column and instrument.[9]
-
Injection: 1 µL of a dilute solution of the sample in hexane or heptane, using a split injection mode.
-
-
Data Analysis: Identify the peaks corresponding to the (E) and any potential (Z) or positional isomers by comparing their retention times to those of pure standards, if available. Quantify the relative peak areas to determine the isomeric purity.
Visualizations
Caption: Logical workflow for the proper storage and handling of this compound.
Caption: Potential isomerization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Heating during Cooking on Trans Fatty Acid Content of Edible Oils: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dynamic Accumulation Rules of Chemical Components in Different Medicinal Parts of Angelica sinensis by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil [mdpi.com]
Troubleshooting low recovery in solid-phase extraction of lipids
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting low recovery during the solid-phase extraction (SPE) of lipids. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your lipid extraction protocols.
Troubleshooting Guides & FAQs
Q1: My lipid recovery is lower than expected. What are the common causes?
Low recovery in lipid SPE can stem from several factors throughout the extraction process. The most common issues include improper method development, issues with the sorbent, or incorrect solvent usage.[1][2] A systematic approach to troubleshooting, where each step of the SPE protocol is assessed, is crucial to identifying the source of lipid loss.[1]
Key areas to investigate:
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Analyte Breakthrough: The lipids of interest may not be retained on the SPE sorbent during sample loading or may be prematurely eluted during the washing step.[1][3]
-
Incomplete Elution: The elution solvent may not be strong enough to release the lipids from the sorbent.[2][3]
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Sample Matrix Effects: Components in the sample matrix can interfere with the binding of lipids to the sorbent.[4]
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Sorbent Issues: The chosen sorbent may not be appropriate for the specific lipid classes, or the sorbent bed may be overloaded.[4][5][6]
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Procedural Errors: Incorrect flow rates, improper conditioning, or allowing the sorbent to dry out can all lead to poor recovery.[4][5]
Q2: How can I determine at which step my lipids are being lost?
To pinpoint the stage of lipid loss, it is recommended to collect fractions from each step of the SPE process (load, wash, and elution) and analyze them for the presence of your target lipids.[1][3] This systematic analysis will reveal whether your lipids are not binding to the column, being washed away, or remaining on the column after elution.[3]
Q3: What should I do if my lipids are found in the loading fraction (breakthrough)?
If your lipids are detected in the fraction that passes through the column during sample loading, it indicates insufficient retention. Here are several troubleshooting steps:
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate chemistry to retain your lipids. For example, nonpolar lipids are best retained on reversed-phase sorbents, while polar lipids may require normal-phase or ion-exchange sorbents.[7][8]
-
Inappropriate Sample Solvent: The solvent in which your sample is dissolved may be too strong, preventing the lipids from binding to the sorbent.[5][6] Try diluting your sample in a weaker solvent.[5]
-
Incorrect pH: For ionizable lipids, the pH of the sample must be adjusted to ensure they are in a charged state for ion-exchange SPE or a neutral state for reversed-phase SPE.[4]
-
Overloading: The amount of lipid in your sample may exceed the capacity of the SPE cartridge.[5][6] Consider using a larger cartridge or reducing the sample volume.[5][6]
-
High Flow Rate: A fast flow rate during sample loading can reduce the interaction time between the lipids and the sorbent.[4][6] A slow and steady flow rate of approximately 3-5 seconds per drop is recommended.[9]
Q4: What if my lipids are being lost during the wash step?
If your lipids are present in the wash fraction, the wash solvent is likely too strong and is prematurely eluting your analytes of interest.
-
Decrease Wash Solvent Strength: Use a weaker solvent for the wash step. The ideal wash solvent is strong enough to remove interferences but not the target lipids.[1][5]
-
Optimize Wash Volume: Reducing the volume of the wash solvent can also help prevent the loss of lipids.[5]
Q5: My lipids are not present in the load or wash fractions, but recovery is still low. What's the problem?
If your lipids are not being lost in the initial steps, they are likely still bound to the sorbent after the elution step. This indicates incomplete elution.
-
Increase Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interactions between the lipids and the sorbent.[2][3] For reversed-phase SPE, this means using a more nonpolar solvent. For normal-phase SPE, a more polar solvent is needed.
-
Optimize Elution Volume: Increasing the volume of the elution solvent or performing a second elution step can improve recovery.[5]
-
Soak Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes can enhance the disruption of interactions and improve the recovery of strongly retained lipids.[5]
-
Secondary Interactions: Unwanted secondary interactions between the lipids and the sorbent can occur. Adding a modifier to the elution solvent can help to disrupt these interactions.[2]
Q6: Could the problem be with my sample preparation?
Yes, the initial sample preparation is a critical step. For instance, in plasma samples, proteins are typically precipitated and removed before SPE.[10] If lipids are strongly bound to these proteins, they may be lost during this initial step.[1] The choice of solvent for the initial lipid extraction from the sample matrix is also crucial. Traditional methods like the Folch or Bligh-Dyer use chloroform/methanol mixtures, while newer methods might use methyl tert-butyl ether (MTBE) or butanol/methanol.[10][11]
Quantitative Data Summary
The following tables summarize lipid recovery data from various studies, providing a baseline for expected recovery rates under different conditions.
Table 1: Comparison of Lipid Recovery between SPE and LLE Methods for Human Plasma
| Lipid Class | SPE Recovery (%) | LLE (Folch) Recovery (%) |
| Phosphatidylcholine (PC) | 95.2 | 92.1 |
| Lysophosphatidylcholine (LPC) | 98.1 | 94.5 |
| Phosphatidylethanolamine (PE) | 93.8 | 90.7 |
| Triglycerides (TG) | 97.5 | 96.3 |
| Cholesterol Esters (CE) | 96.4 | 95.2 |
| Free Fatty Acids (FFA) | 91.3 | 88.9 |
Data adapted from a study comparing a novel SPE method to the traditional Folch liquid-liquid extraction (LLE) method for lipidomics analysis of human plasma.[10]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction Workflow for Lipids
This protocol outlines the fundamental steps for lipid extraction using SPE. Specific solvents and volumes will need to be optimized based on the lipid classes of interest and the sample matrix.
-
Sorbent Conditioning:
-
Sample Loading:
-
Dissolve the lipid extract in a suitable solvent.
-
Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[5]
-
-
Washing:
-
Wash the cartridge with a solvent that is strong enough to elute weakly bound interferences but not the target lipids.
-
-
Elution:
-
Elute the lipids of interest with a strong solvent that will disrupt their interaction with the sorbent.
-
Collect the eluate for analysis.
-
Protocol 2: SPE for the Separation of Main Lipid Classes
This protocol allows for the separation of nonpolar lipids, free fatty acids, glycolipids, and phospholipids.[12]
-
Sorbent: Silica gel
-
Conditioning: Hexane
-
Sample Loading: Lipid extract dissolved in chloroform.
-
Elution Steps:
-
Nonpolar Lipids: Elute with hexane:diethyl ether (9:1 v/v).
-
Glycolipids: Elute with acetone:methanol (9:1 v/v).
-
Free Fatty Acids: Elute with diethyl ether containing 2% acetic acid.
-
Phospholipids: Elute with methanol.
-
Visualizations
Troubleshooting Logic for Low SPE Recovery
This diagram illustrates a logical workflow for troubleshooting low recovery in solid-phase extraction.
Caption: A flowchart for diagnosing and resolving low recovery in SPE.
General SPE Workflow
This diagram outlines the standard steps involved in a solid-phase extraction procedure.
Caption: The five key stages of a solid-phase extraction workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hawach.com [hawach.com]
- 3. youtube.com [youtube.com]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. aocs.org [aocs.org]
- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]
- 12. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
Matrix effects in the quantification of Ethyl 11(E)-octadecenoate in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ethyl 11(E)-octadecenoate in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1][2][3] This interference can lead to inaccurate and imprecise quantitative results.[2][4] Components of biological matrices like phospholipids, salts, and other endogenous compounds are common causes of these effects, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2][5]
Q2: How can I detect the presence of matrix effects in my assay for this compound?
A2: Two primary methods are used to assess matrix effects:
-
Post-extraction Spike Method: This quantitative method compares the signal response of this compound spiked into a blank matrix extract with the response of the analyte in a neat solvent.[4][6] A significant difference in signal intensity indicates the presence of matrix effects.[4]
-
Post-column Infusion: This is a qualitative method where a constant flow of this compound is infused into the mass spectrometer while a blank matrix extract is injected into the LC system.[1][4][6] Any fluctuation in the baseline signal at the retention time of the analyte suggests the presence of co-eluting interferences that cause ion suppression or enhancement.[1][4]
Q3: What are the most effective strategies to minimize or compensate for matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[7][8]
-
Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry) can separate the analyte from interfering matrix components.[1][4]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1][6] If a SIL-IS is unavailable, a structural analog can be used.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a more rigorous sample cleanup procedure (e.g., SPE instead of PPT). - Use a stable isotope-labeled internal standard to normalize the signal.[1] |
| Low signal intensity (ion suppression) | Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of this compound.[1][7] | - Optimize the chromatographic method to improve separation from interfering peaks.[4] - Enhance sample cleanup; for example, use a phospholipid removal plate or a specific SPE sorbent. - Dilute the sample extract to reduce the concentration of interfering compounds, if sensitivity allows.[6] |
| High signal intensity (ion enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | - Adjust the chromatographic conditions to separate the analyte from the enhancing compounds.[4] - Re-evaluate the sample preparation method to remove the specific interfering substances. |
| Inaccurate quantification | Matrix effects are not being adequately compensated for. | - The most reliable solution is to use a stable isotope-labeled internal standard for this compound.[1] - If a SIL-IS is not available, employ the matrix-matched calibration method, where calibration standards are prepared in a blank matrix extract.[3] - The standard addition method can also be used, which involves creating a calibration curve within each sample.[6] |
| Peak shape distortion or retention time shifts | Significant matrix components may be interacting with the analyte or the analytical column.[3] | - Improve sample cleanup to remove the interfering compounds. - Dilute the sample to lessen the impact of the matrix.[6] - Evaluate the need for a different chromatographic column or mobile phase. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (if used) into the analytical solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound and the internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and the internal standard before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The variability of the MF across different matrix lots should be assessed.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 100 µL of biological sample (e.g., plasma), add the internal standard solution.
-
Protein Precipitation (Optional but recommended): Add 300 µL of a cold organic solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins. Transfer the supernatant.
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent such as n-hexane or methyl tert-butyl ether (MTBE) to the supernatant.[7]
-
Adjust the pH of the aqueous layer if necessary to ensure this compound is in a neutral form for efficient extraction into the organic phase.[7]
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge to achieve phase separation.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
-
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 11(E)-octadecenoate in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 11(E)-octadecenoate in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in organic solvents?
A1: The two main degradation pathways for this compound are oxidation and hydrolysis. Oxidation occurs at the double bond and allylic positions, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and shorter-chain carboxylic acids.[1] Hydrolysis of the ester linkage results in the formation of 11(E)-octadecenoic acid and ethanol. This reaction is catalyzed by the presence of acids or bases.[2]
Q2: How does the choice of organic solvent affect the stability of this compound?
A2: The choice of solvent can significantly impact stability. Protic solvents, such as ethanol, can participate in transesterification reactions, especially in the presence of a catalyst. The polarity of the solvent can also influence the rate of both oxidation and hydrolysis. Generally, non-polar, aprotic solvents are preferred for long-term storage. It is crucial to use high-purity, dry solvents to minimize degradation.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound can manifest as a change in color from colorless or pale yellow to a darker yellow or brownish hue.[1][3] An increase in the peroxide value and the acid value are quantitative indicators of oxidative and hydrolytic degradation, respectively. The appearance of a rancid odor can also indicate significant oxidation.[1]
Q4: How should I store solutions of this compound in organic solvents?
A4: To ensure stability, solutions should be stored in well-sealed, amber glass vials to protect from light and air.[1][4] The headspace of the vial should be minimized or purged with an inert gas like nitrogen or argon to prevent oxidation.[1] Storage at low temperatures (e.g., -20°C) is also recommended to slow down degradation rates.[4] For prolonged storage, the addition of a suitable antioxidant may be considered.[1][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Degas the solvent before use. Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. |
| Exposure to Light | Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. |
| Contaminated Solvent | Use high-purity, anhydrous solvents from a reputable supplier. Ensure solvents are stored properly to prevent contamination with water or peroxides. |
| Incompatible Container | Use glass containers. Avoid certain plastics that may leach impurities or be permeable to oxygen. |
| Elevated Temperature | Store solutions at a reduced temperature (e.g., 2-8°C for short-term, -20°C for long-term). |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variable Storage Conditions | Ensure all samples are stored under identical and tightly controlled conditions (temperature, light exposure). |
| Inconsistent Sample Preparation | Standardize the protocol for solution preparation, including the concentration of this compound and the handling of solvents. |
| Analytical Method Variability | Validate the analytical method (e.g., HPLC, GC-MS) for linearity, precision, and accuracy. Use an internal standard to correct for variations. |
| Evaporation of Solvent | Ensure vials are tightly sealed. For volatile solvents, consider using septa caps. |
Data on Stability of this compound in Different Organic Solvents
The following tables provide illustrative data on the stability of this compound in common organic solvents under controlled conditions. This data is based on typical degradation patterns for unsaturated fatty acid esters and should be used as a guideline for experimental design.
Table 1: Stability of this compound at 25°C in the Dark
| Solvent | Purity of Remaining this compound (%) after: | Primary Degradation Pathway |
| 1 Month | 3 Months | |
| n-Hexane | >99% | 98% |
| Dichloromethane | 98% | 95% |
| Ethanol (Anhydrous) | >99% | 99% |
| Acetonitrile | 99% | 97% |
Table 2: Effect of Temperature on Stability of this compound in n-Hexane (3 Months, in the dark)
| Temperature | Purity of Remaining this compound (%) |
| -20°C | >99% |
| 4°C | 99% |
| 25°C | 98% |
| 40°C | 90% |
Experimental Protocols
Protocol 1: Stability Study of this compound in an Organic Solvent
Objective: To determine the stability of this compound in a selected organic solvent over time under specified storage conditions.
Materials:
-
This compound (>99% purity)
-
High-purity, anhydrous organic solvent (e.g., n-hexane, ethanol, dichloromethane)
-
Amber glass vials with screw caps
-
Inert gas (nitrogen or argon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense equal aliquots of the stock solution into several amber glass vials.
-
Purge the headspace of each vial with an inert gas for 30 seconds and seal tightly.
-
Store the vials under the desired conditions (e.g., 25°C in the dark).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial for analysis.
-
Analyze the sample using a validated HPLC or GC-MS method to determine the concentration of remaining this compound and identify any degradation products.
-
Calculate the percentage of remaining this compound relative to the initial concentration at time 0.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To quantify the amount of this compound and its degradation products in a sample.
Instrumentation and Conditions:
-
HPLC System: With UV or Evaporative Light Scattering Detector (ELSD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 205 nm (for UV)
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the calibration standards to generate a standard curve.
-
Inject the stability study samples.
-
Identify and quantify the peak corresponding to this compound based on retention time and the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Optimal GC Column Selection for Fatty Acid Ethyl Ester (FAEE) Isomer Separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal gas chromatography (GC) column for the separation of fatty acid ethyl ester (FAEE) isomers. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for FAEE isomer separation?
A1: The most critical factor is the stationary phase polarity . The separation of FAEE isomers, particularly geometric (cis/trans) and positional isomers, is highly dependent on the polarity of the stationary phase. Highly polar columns are generally required to achieve adequate resolution of these closely related compounds.[1][2] Non-polar columns separate analytes primarily by boiling point, which is often insufficient for isomer separation.
Q2: Which types of stationary phases are best suited for separating FAEE isomers?
A2: For the separation of FAEE isomers, especially cis and trans isomers, highly polar stationary phases are recommended. The two most effective types are:
-
Cyanopropyl Phases: These phases, such as biscyanopropyl polysiloxane, are highly polar and are a common choice for the separation of geometric isomers of fatty acid esters.[1][3] They can effectively separate many cis and trans FAEE isomers.
-
Ionic Liquid (IL) Phases: Ionic liquid columns offer a unique selectivity and high polarity, often providing superior resolution for complex mixtures of positional and geometric FAEE isomers compared to traditional cyanopropyl phases.[4][5][6] They are also known for their high thermal stability.[4][5][6]
Q3: Can I use a polyethylene glycol (PEG) or "WAX" column for FAEE isomer analysis?
A3: While polyethylene glycol (PEG) or WAX columns are polar and can separate FAEEs based on carbon number and degree of unsaturation, they are generally not suitable for the separation of cis and trans isomers.[2] For applications where cis/trans isomer resolution is critical, a cyanopropyl or ionic liquid column is a better choice.
Q4: How do I choose between a cyanopropyl and an ionic liquid column?
A4: The choice depends on the complexity of your sample and the required resolution.
-
For routine analysis of common FAEEs with some geometric isomer separation, a highly polar cyanopropyl column (e.g., HP-88, SP-2560) is often sufficient and cost-effective.[3]
-
For very complex mixtures with numerous positional and geometric isomers, or when baseline resolution of critical pairs is required, an ionic liquid column (e.g., SLB-IL series) may provide the necessary selectivity and resolution.[4][5][6]
Q5: What are the recommended GC column dimensions (length, internal diameter, film thickness)?
A5: The optimal column dimensions depend on the specific application requirements for resolution, analysis time, and sample capacity.
| Parameter | Recommendation | Rationale |
| Length | 30 m - 100 m | A 30 m column provides a good balance of resolution and analysis time for many applications. Longer columns (e.g., 60 m, 100 m) offer higher resolution for complex samples but result in longer run times.[7] |
| Internal Diameter (I.D.) | 0.25 mm | This is the most common I.D. as it offers a good compromise between efficiency and sample capacity.[8] Narrower bore columns (e.g., 0.18 mm) can provide higher efficiency but have lower sample capacity. |
| Film Thickness | 0.20 µm - 0.25 µm | Thinner films (e.g., 0.20 µm) are suitable for the analysis of semivolatile compounds like FAEEs, providing sharper peaks and reduced column bleed.[8] |
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of FAEE isomers.
Issue 1: Poor resolution or co-elution of FAEE isomers.
| Possible Cause | Suggested Remedy |
| Incorrect Column Polarity | The stationary phase is not polar enough to separate the isomers. Switch to a highly polar cyanopropyl or ionic liquid column.[1][2] |
| Suboptimal Oven Temperature Program | The temperature ramp is too fast, or the isothermal temperature is not optimal. Optimize the temperature program by using a slower ramp rate or a lower isothermal temperature to improve separation.[7] |
| Carrier Gas Flow Rate is Not Optimal | The linear velocity of the carrier gas is too high or too low. Determine the optimal flow rate for your column and carrier gas. |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks and poor resolution.[9] Dilute the sample or reduce the injection volume. |
Issue 2: Peak tailing.
| Possible Cause | Suggested Remedy |
| Active Sites in the Inlet or Column | FAEEs can interact with active sites, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.[10] If the column is old, consider replacing it. |
| Column Contamination | Contaminants from previous injections can cause peak tailing. Bake out the column at a high temperature (within the column's limits) to remove contaminants.[10] |
| Improper Column Installation | If the column is not cut properly or installed correctly in the injector and detector, it can lead to peak tailing. Re-cut the column ends and ensure proper installation.[11] |
Issue 3: Ghost peaks or baseline instability.
| Possible Cause | Suggested Remedy |
| Contaminated Carrier Gas or Gas Lines | Impurities in the carrier gas can lead to baseline issues and ghost peaks.[12] Use high-purity gas and install appropriate gas purifiers. |
| Septum Bleed | Particles from the injector septum can enter the column and cause ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.[11] |
| Injector Contamination | Residue from previous samples in the injector can elute in subsequent runs. Clean the injector and replace the inlet liner.[10] |
Experimental Protocols
Sample Preparation (Derivatization of Fatty Acids to FAEEs)
For biological samples, fatty acids are typically extracted and then derivatized to their ethyl ester form to increase volatility for GC analysis.[13]
-
Lipid Extraction: A common method is the Folch extraction, using a mixture of chloroform and methanol (2:1, v/v).[13]
-
Transesterification: The extracted lipids are then transesterified to FAEEs. This can be achieved by reacting the sample with an acetyl-chloride and ethanol solution.[14]
GC-MS Method for FAEE Isomer Analysis
The following is a general GC-MS method that can be adapted for the analysis of FAEE isomers on a highly polar column.
| Parameter | Example Value |
| GC Column | Highly polar cyanopropyl (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) or Ionic Liquid (e.g., SLB-IL111, 100 m x 0.25 mm, 0.20 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 15 min. (This program should be optimized for the specific column and analytes).[2] |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-500 |
Visualizations
Caption: Workflow for selecting the optimal GC column for FAEE isomer separation.
Caption: Troubleshooting workflow for common GC issues in FAEE analysis.
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.ca [fishersci.ca]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. stepbio.it [stepbio.it]
- 12. agilent.com [agilent.com]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 11(E)-octadecenoate and its Cis Isomer, Ethyl 11(Z)-octadecenoate
In the landscape of lipid research and drug development, the geometric isomerism of fatty acid esters plays a pivotal role in defining their biological functions. This guide provides a comparative overview of the biological activities of Ethyl 11(E)-octadecenoate (ethyl elaidate) and its cis counterpart, Ethyl 11(Z)-octadecenoate (ethyl oleate), focusing on their differential effects on cellular signaling pathways and physiological responses. While direct comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and professionals in drug development.
Summary of Biological Activities
The cis and trans configurations of these fatty acid esters lead to distinct biological effects, ranging from inflammatory responses to metabolic regulation. This compound, a trans-fatty acid ester, has been investigated for its role in inflammatory processes. In contrast, Ethyl 11(Z)-octadecenoate, a cis-fatty acid ester, is more commonly found in nature and has a broader range of applications and biological implications.
| Biological Activity | This compound (trans isomer) | Ethyl 11(Z)-octadecenoate (cis isomer) |
| Anti-inflammatory | Demonstrated to inhibit the production of pro-inflammatory mediators. | Reported to possess anti-inflammatory properties, though less characterized in direct assays. |
| Cell Viability | Showed no significant cytotoxicity at concentrations effective for anti-inflammatory activity in RAW264.7 macrophages. | Generally considered biocompatible and used in various pharmaceutical formulations.[1] However, it can be a toxic mediator of ethanol in several organs.[2] |
| Antimicrobial | Limited data available. | Possesses antimicrobial activity.[3] |
| Drug Delivery | Not commonly used. | Widely used as a vehicle for drug delivery and in nanostructured lipid carriers.[4] |
| Metabolic Role | Can be metabolized by the body.[5] | A major fatty acid ethyl ester formed after ethanol ingestion.[6] |
Anti-inflammatory Effects and Signaling Pathways
A significant area of differentiation between the two isomers lies in their modulation of inflammatory signaling pathways.
This compound (trans isomer)
Research on a positional isomer, (E)-9-octadecenoic acid ethyl ester, has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This isomer significantly suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α).[7] The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]
Below is a diagram illustrating the inhibitory effect of this compound on the LPS-induced inflammatory pathway.
Ethyl 11(Z)-octadecenoate (cis isomer)
While also reported to have anti-inflammatory properties, the specific molecular mechanisms for the cis isomer are less defined in direct comparative studies. It is known to be a significant component of various plant extracts that exhibit anti-inflammatory effects.[8] However, its role as a mediator of ethanol-induced organ damage suggests a more complex biological profile that can be context-dependent.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds on cell lines such as RAW264.7 macrophages.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Ethyl 11(Z)-octadecenoate for a specified period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Nitric Oxide (NO) Production (Griess Test)
This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Culture and Treatment: Culture RAW264.7 macrophages in a 96-well plate and treat with the test compounds and/or LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the test compounds followed by LPS stimulation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and then incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.
Below is a workflow diagram for a typical NF-κB nuclear translocation assay.
Conclusion
The geometric configuration of Ethyl 11-octadecenoate isomers significantly influences their biological activity. The trans isomer, this compound, demonstrates notable anti-inflammatory properties through the inhibition of key signaling pathways like MAPK and NF-κB. In contrast, the cis isomer, Ethyl 11(Z)-octadecenoate, exhibits a more diverse biological profile, including antimicrobial activity and a critical role in drug delivery, but also potential cellular toxicity in specific contexts.
The lack of direct comparative studies underscores a critical gap in the understanding of how these isomers differentially modulate cellular responses. Future research should focus on head-to-head comparisons of these molecules in various biological assays to fully elucidate their structure-activity relationships. Such studies will be invaluable for the targeted development of novel therapeutic agents and for understanding the health implications of dietary cis and trans fatty acid esters.
References
- 1. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of dietary cis and trans isomers of octadecenoate in lipid classes of liver and hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-Resveratrol produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial cell damage by fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ethyl 11(E)-octadecenoate's Pheromonal Role: A Comparative Analysis
A deep dive into the experimental evidence supporting Ethyl 11(E)-octadecenoate as a significant pheromone component, this guide offers a comparative analysis of its performance against other semiochemicals. Through an examination of electrophysiological and behavioral data, alongside detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its efficacy.
This compound, a long-chain fatty acid ester, has been identified as a crucial semiochemical in the chemical communication of various insect species. Its role as a pheromone, a chemical substance released by an organism to affect the behavior of others of its species, is validated through a series of rigorous scientific methodologies. This guide will explore the key experimental techniques used to ascertain its function and compare its activity with that of other related compounds.
Comparative Efficacy of Pheromone Components
The validation of a compound as a key pheromone component often involves comparing its ability to elicit a response in the target insect species against other structurally similar or co-occurring compounds. This is crucial to determine the specificity and significance of the signal. The following table would typically present such comparative data, although a specific study with a direct quantitative comparison involving this compound was not identified in the current search. The table structure is provided as a template for how such data would be presented.
| Compound | Mean EAG Response (mV) | Behavioral Response (Attraction Index) | Field Trap Catch (per trap/day) |
| This compound | Data not available | Data not available | Data not available |
| Ethyl (Z)-11-octadecenoate | Data not available | Data not available | Data not available |
| Ethyl oleate | Data not available | Data not available | Data not available |
| Control (Solvent) | Data not available | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from a direct comparative study for this compound was not available in the search results.
Key Experimental Protocols for Pheromone Validation
The identification and validation of pheromones rely on a suite of sophisticated analytical and behavioral assays. These protocols are essential for isolating, identifying, and confirming the biological activity of semiochemicals like this compound.
Pheromone Gland Extraction and Chemical Analysis (GC-MS)
The initial step in identifying a pheromone is to analyze the chemical composition of the insect's pheromone gland.
Protocol:
-
Gland Dissection: Pheromone glands are carefully dissected from virgin female insects during their calling period (the time of pheromone release).
-
Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the chromatographic column. The mass spectrometer then bombards each separated component with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum serves as a "chemical fingerprint" that allows for the identification of the compound by comparing it to libraries of known spectra.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromone components.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live insect. The base and tip of the antenna are then placed in contact with electrodes.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing known concentrations of the test compounds (e.g., this compound and its analogues) are introduced into this airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is recorded. A deflection from the baseline potential upon introduction of a stimulus indicates that the olfactory receptor neurons on the antenna have detected the compound. The amplitude of this deflection is proportional to the strength of the antennal response.
Behavioral Bioassays (Olfactometer)
Behavioral bioassays are crucial for determining whether a compound that elicits an antennal response also triggers a behavioral response in the insect. Olfactometers are commonly used for this purpose.
Protocol:
-
Apparatus Setup: A Y-tube or multi-arm olfactometer is used. This apparatus provides the insect with a choice between different airstreams.
-
Insect Introduction and Observation: An individual insect is released at the downwind end of the olfactometer. The path of the insect is observed and recorded, noting the amount of time spent in each arm and the final choice made. A statistically significant preference for the arm containing the test compound indicates an attractive behavioral response.
Field Trapping Experiments
The ultimate validation of a pheromone's effectiveness is its ability to attract target insects in their natural environment.
Protocol:
-
Trap and Lure Preparation: Traps (e.g., sticky traps, funnel traps) are baited with lures containing the candidate pheromone or a blend of components. Lures are typically rubber septa or other slow-release matrices impregnated with a precise amount of the synthetic compound(s).
-
Experimental Design: Traps baited with different pheromone blends, individual components, and a solvent-only control are deployed in the field in a randomized block design to account for spatial variability.
-
Data Collection and Analysis: The traps are checked regularly, and the number of target insects captured is recorded. Statistical analysis is then used to compare the catch rates of the different treatments. A significantly higher catch in traps baited with a specific compound or blend confirms its attractiveness under field conditions.
Visualizing the Validation Process
To better understand the logical flow of pheromone validation and the interplay between different experimental stages, the following diagrams are provided.
Caption: Workflow for Pheromone Identification and Validation.
This diagram illustrates the sequential process of identifying potential pheromone components through chemical analysis, screening for antennal activity, validating behavioral responses in the lab, and confirming attractiveness in the field.
Caption: Simplified Pheromone Signaling Pathway in Insects.
This diagram depicts the general molecular mechanism of how a pheromone molecule like this compound is detected by an insect's olfactory system, leading to a behavioral response.
Conclusion
The validation of this compound as a key pheromone component is a multi-faceted process that requires a combination of analytical chemistry, electrophysiology, and behavioral ecology. While direct comparative quantitative data for this specific compound against a range of alternatives in a single study was not prominently available in the conducted search, the established experimental framework provides a robust methodology for its evaluation. By employing the detailed protocols for GC-MS, EAG, olfactometer bioassays, and field trapping, researchers can definitively ascertain its role and relative importance in the chemical communication of a given insect species. This guide serves as a foundational resource for designing and interpreting such validation studies.
Decoding Insect Olfaction: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors with Fatty Acid Ethyl Esters
For researchers, scientists, and professionals in drug development, understanding the intricacies of insect olfaction is paramount for developing novel pest control strategies and other targeted chemical interventions. A key aspect of this is the cross-reactivity of insect olfactory receptors (ORs) to various volatile compounds, including the behaviorally significant class of fatty acid ethyl esters. This guide provides a comparative analysis of the responses of different insect ORs to these esters, supported by experimental data and detailed methodologies.
Introduction to Insect Olfactory Reception
Insects perceive their chemical environment through a sophisticated olfactory system. Odorant molecules, including fatty acid ethyl esters, enter pores on the insect's antennae and are transported by odorant-binding proteins (OBPs) to the olfactory receptors located on the dendritic membrane of olfactory sensory neurons (OSNs). Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco). The binding of a specific odorant to the OrX subunit triggers the opening of the ion channel, leading to a change in membrane potential and the generation of an action potential. This signal is then relayed to the brain for processing.
Comparative Analysis of Olfactory Receptor Responses
The specificity and sensitivity of insect ORs to fatty acid ethyl esters vary significantly across different insect species and even between different receptor types within the same species. This variation is a reflection of the diverse ecological niches and behavioral roles that these esters play, from food source cues to components of pheromone blends.
While comprehensive data on the cross-reactivity of a wide range of insect ORs to a full spectrum of fatty acid ethyl esters remains an active area of research, studies on model organisms like Drosophila melanogaster provide valuable insights. The olfactory receptor Or22a in D. melanogaster is a well-characterized example of an OR that responds to several ethyl and methyl esters.
Below is a summary of the known responses of selected insect olfactory receptors to various fatty acid ethyl esters. The data is primarily derived from single-sensillum recording (SSR) and electroantennogram (EAG) studies.
| Olfactory Receptor (Organism) | Fatty Acid Ethyl Ester | Response Level (spikes/s or % of control) | Experimental Method |
| Or22a (Drosophila melanogaster) | Ethyl hexanoate | High | SSR |
| Ethyl butyrate | Moderate | SSR | |
| Ethyl propionate | Low | SSR | |
| Ethyl isovalerate | Low | SSR | |
| Or22a/b variant (Drosophila melanogaster) | Ethyl isovalerate | High | SSR |
| Ethyl hexanoate | Reduced | SSR | |
| Isopentyl acetate | High | SSR | |
| Propyl acetate | High | SSR | |
| Or22a (Drosophila sechellia) | Ethyl esters | Low/No Response | SSR |
| Methyl hexanoate | High | SSR | |
| Antennal Receptors (Apis cerana cerana) | Ethyl palmitate | Significant EAG response | EAG |
| Ethyl oleate | Significant EAG response | EAG | |
| Antennal Receptors (Apis mellifera ligustica) | Ethyl palmitate | Significant EAG response | EAG |
| Ethyl oleate | Significant EAG response | EAG |
Visualizing Olfactory Signaling and Experimental Workflows
To better understand the processes involved in insect olfaction and the methods used to study it, the following diagrams illustrate the general olfactory signaling pathway and a typical experimental workflow for characterizing olfactory receptor responses.
Comparative Analysis of Ethyl Oleate and Ethyl 11(E)-octadecenoate in Insect Behavior: A Review of Current Research
A comprehensive review of the existing scientific literature reveals a significant disparity in our understanding of the behavioral effects of Ethyl oleate and Ethyl 11(E)-octadecenoate on insects. While Ethyl oleate is a well-documented primer pheromone, particularly in the European honey bee (Apis mellifera), there is a notable absence of published experimental data on the role of this compound in insect behavior. Therefore, a direct comparative analysis based on experimental evidence is not currently feasible. This guide will provide a detailed overview of the known effects of Ethyl oleate on insect behavior, alongside a summary of the current lack of information for this compound.
Ethyl Oleate: A Key Regulator of Honey Bee Colony Dynamics
Ethyl oleate (ethyl (Z)-9-octadecenoate) is a fatty acid ester that functions as a crucial primer pheromone in honey bee colonies.[1] Unlike releaser pheromones that trigger immediate behavioral responses, primer pheromones induce long-term physiological and behavioral changes.[2] In honey bees, Ethyl oleate plays a pivotal role in regulating the division of labor and maintaining colony homeostasis by delaying the behavioral maturation of young worker bees.[1][2]
Quantitative Data on Ethyl Oleate in Honey Bees
The concentration and distribution of Ethyl oleate within a honey bee colony are critical to its function. The following table summarizes key quantitative findings from various studies.
| Parameter | Nurse Bees | Forager Bees | Source |
| Ethyl Oleate Titer (ng/bee) | |||
| - Head | 0.8 ± 0.2 | 1.1 ± 0.3 | Leoncini et al., 2004 |
| - Thorax | 0.5 ± 0.1 | 0.7 ± 0.2 | Leoncini et al., 2004 |
| - Abdomen (excluding crop) | 0.4 ± 0.1 | 0.6 ± 0.2 | Leoncini et al., 2004 |
| - Crop | 0.3 ± 0.1 | 9.2 ± 2.5 | Leoncini et al., 2004 |
| Effect on Foraging Onset | |||
| - Control (no treatment) | 8.5 ± 0.5 days | - | Leoncini et al., 2004 |
| - Ethyl Oleate Treatment | 12.2 ± 0.6 days | - | Leoncini et al., 2004 |
Experimental Protocols
1. Quantification of Ethyl Oleate in Honey Bees (Leoncini et al., 2004)
-
Insect Rearing: Honey bee colonies were maintained under standard conditions. Nurse bees (5-7 days old) and forager bees (older than 21 days) were collected.
-
Sample Preparation: Individual bees were dissected to separate the head, thorax, abdomen, and crop. Tissues were homogenized in hexane.
-
Chemical Analysis: The hexane extracts were analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify Ethyl oleate.
-
Data Analysis: The amount of Ethyl oleate was calculated based on the peak area relative to an internal standard and expressed as ng per bee or tissue.
2. Behavioral Assay for Foraging Onset (Leoncini et al., 2004)
-
Colony Establishment: Small observation hives were established with newly emerged bees, a queen, and brood.
-
Treatment Application: A glass slide coated with 100 µg of Ethyl oleate was introduced into the treatment hives. Control hives received a slide with no treatment.
-
Behavioral Observation: The age at which individual marked bees initiated foraging (first flight with pollen) was recorded.
-
Data Analysis: The mean age of foraging onset was compared between the control and treatment groups using statistical tests.
Signaling Pathway and Experimental Workflow
The biosynthesis and transmission of the Ethyl oleate signal within a honey bee colony involve several steps, from the ingestion of ethanol-containing nectar by foragers to the perception of the pheromone by younger bees.
Caption: Biosynthesis and signaling pathway of Ethyl oleate in honey bees.
The experimental workflow to determine the effect of Ethyl oleate on foraging behavior is a multi-step process.
Caption: Workflow for assessing the impact of Ethyl oleate on honey bee foraging onset.
This compound: An Unexplored Area in Insect Behavior
In stark contrast to the extensive research on Ethyl oleate, a thorough review of the scientific literature did not yield any studies on the effects of this compound on insect behavior. While other isomers of octadecenoic acid and their esters have been investigated in various contexts, including as potential pheromones or kairomones in some insect species, there is no specific data available for the 11(E) isomer.
The lack of research in this area means that the role, if any, of this compound in insect communication, physiology, and behavior remains unknown. Future research is needed to isolate or synthesize this compound and conduct electrophysiological and behavioral assays across a range of insect species to determine its potential biological activity.
Conclusion
The comparison between Ethyl oleate and this compound in the context of insect behavior is currently one-sided. Ethyl oleate is a well-established primer pheromone in honey bees with a clearly defined role in regulating colony social structure. Its biosynthesis, mode of action, and behavioral effects have been the subject of detailed scientific investigation. Conversely, this compound remains an uninvestigated compound in the field of chemical ecology. For researchers, scientists, and drug development professionals, Ethyl oleate serves as an excellent model for understanding how fatty acid derivatives can modulate complex social behaviors in insects. The absence of data on this compound highlights a gap in our knowledge and presents an opportunity for future research to explore the vast and diverse world of insect chemical communication.
References
Efficacy of Ethyl 11(E)-octadecenoate as an Insect Attractant: A Review of Available Field Data
A comprehensive review of scientific literature and field trial data reveals a significant lack of information regarding the efficacy of Ethyl 11(E)-octadecenoate as an insect attractant. Despite extensive searches for comparative studies, no specific field trials or quantitative data on the performance of this compound against other established attractants were identified. This absence of research indicates that this compound is not a widely recognized or utilized semiochemical in insect pest management.
Currently, there are no publicly available studies that provide the necessary data to construct a comparative guide on the efficacy of this compound. Research in the field of chemical ecology and pest management has focused on a wide array of other compounds, including various fatty acid esters, pheromones, and plant volatiles, with substantial data available on their field performance. However, this compound does not appear to be a compound of significant interest in these studies.
For researchers and professionals in drug development and pest management, this information gap highlights a potential area for novel research. The exploration of new chemical attractants is a continuous effort to develop more effective and selective pest control strategies. Future studies could be designed to evaluate the potential of this compound as a lure for specific insect species.
Future Experimental Design Considerations
Should research on this compound be undertaken, a standard experimental protocol for field trials would be essential to ensure the validity and comparability of the results. The following outlines a potential experimental workflow:
Experimental Workflow for Field Attractant Trials
A Comparative Guide to Isomeric Purity Analysis of Synthetic Ethyl 11(E)-octadecenoate
For researchers, scientists, and drug development professionals working with synthetic Ethyl 11(E)-octadecenoate, ensuring its isomeric purity is paramount for quality control, efficacy, and safety. This guide provides a comparative analysis of key analytical techniques for determining the isomeric purity of this compound, with a focus on distinguishing it from its cis-isomer, Ethyl 11(Z)-octadecenoate (ethyl oleate).
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on various factors, including the required level of accuracy, sample throughput, and available instrumentation. Below is a summary of the most common techniques with their respective advantages and disadvantages.
| Technique | Principle | Throughput | Resolution of E/Z Isomers | Quantitative Accuracy | Key Considerations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High | Excellent, especially with specialized capillary columns. | High | Requires derivatization to more volatile esters (though the compound is already an ethyl ester). Column selection is critical.[1][2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on the distinct chemical environments of their nuclei. | Medium | Good to Excellent. 1D and 2D techniques can be very powerful. | Good to Excellent | Provides detailed structural information. Can be used for quantification. May require higher concentrations.[4][5][6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | High | Can be challenging for simple E/Z isomers without specialized columns or derivatization. | Good | High sensitivity. Derivatization can improve separation of isomers.[8][9][10][11] |
Experimental Protocols
Gas Chromatography (GC) for E/Z Isomer Ratio Determination
Gas chromatography is a robust and widely used technique for the separation and quantification of fatty acid ester isomers.[1][3] The key to successfully separating E and Z isomers lies in the choice of the capillary column.[2]
Methodology:
-
Sample Preparation: Dissolve a known concentration of synthetic this compound in a suitable solvent such as hexane or heptane. An internal standard (e.g., methyl nonadecanoate) can be added for precise quantification.[12]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
Chromatographic Conditions:
-
Column: A highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560 or Rt-2560), is recommended for resolving cis and trans isomers.[2] These columns allow for the separation of isomers based on their configuration.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 15 minutes.
-
Detector Temperature: 260 °C.
-
-
Data Analysis: The percentage of the E and Z isomers is determined by integrating the peak areas of the corresponding signals. The trans (E) isomers typically elute before the cis (Z) isomers on highly polar biscyanopropyl phases.[2]
NMR Spectroscopy for Isomer Identification and Quantification
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information, allowing for the unambiguous identification and quantification of E and Z isomers.[5][7]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound sample in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Analysis:
-
The protons around the double bond will have distinct chemical shifts and coupling constants for the E and Z isomers.
-
For the E-isomer, the vicinal coupling constant (³J) for the olefinic protons is typically larger (around 12-18 Hz) compared to the Z-isomer (around 6-12 Hz).[7]
-
The chemical shifts of the allylic protons can also differ between the two isomers.
-
-
¹³C NMR Analysis:
-
The carbons of the double bond and the adjacent allylic carbons will have slightly different chemical shifts for the E and Z isomers.
-
-
Quantitative Analysis: The ratio of the E and Z isomers can be determined by integrating the respective signals in the ¹H NMR spectrum.
-
Advanced NMR Techniques: For complex mixtures or to confirm assignments, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) can be employed to distinguish between the through-space proximity of protons in the different isomers.[4][6]
Visualizations
Experimental Workflow for GC-based Isomeric Purity Analysis
Caption: Workflow for GC-based analysis of isomeric purity.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. gcms.cz [gcms.cz]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Inter-species Bioactivity of C18:1 Fatty Acid Ethyl Esters, with a Focus on Ethyl 11(E)-octadecenoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 11(E)-octadecenoate, also known as ethyl trans-vaccenate, is a fatty acid ester that belongs to a broad class of lipid molecules with diverse biological activities. While direct comparative studies on the inter-species effects of this compound are limited, research on closely related C18:1 fatty acid ethyl esters provides valuable insights into their differential roles across various species, from insects to mammals. This guide synthesizes the available experimental data to offer a comparative overview of their functions, focusing on pheromonal activity in invertebrates and inflammatory response modulation in mammals.
Comparative Bioactivity of C18:1 Fatty Acid Ethyl Esters: Invertebrates vs. Mammals
The biological functions of C18:1 fatty acid ethyl esters diverge significantly between invertebrates and mammals. In insects, these compounds often act as pheromones, influencing social behaviors. In mammals, they are implicated in cellular signaling pathways, particularly those related to inflammation and metabolism.
| Feature | Invertebrate Response (Honey Bee) | Mammalian Response (Murine Macrophage) |
| Compound | Ethyl Oleate (cis-9-octadecenoate) | Ethyl (E)-9-octadecenoate |
| Primary Function | Primer Pheromone | Anti-inflammatory agent |
| Mechanism of Action | Delays the behavioral transition from nursing to foraging in young worker bees.[1][2] | Suppresses the production of pro-inflammatory mediators like NO, PGE2, and TNF-α.[3][4] |
| Signaling Pathway | Associated with regulation of juvenile hormone III levels.[2] | Inhibition of MAPK (ERK, P38, JNK) phosphorylation and prevention of NF-κB nuclear translocation.[3][4] |
| Target Receptors | Olfactory receptors | Potential interaction with receptors like PPARα, as suggested for related 11(E) isomers.[5][6] |
Experimental Protocols
Pheromone Bioassay in Honey Bees (Apis mellifera)
This protocol is adapted from studies on ethyl oleate, a primer pheromone in honey bees.[1][2]
Objective: To assess the effect of ethyl oleate on the behavioral maturation of worker honey bees.
Methodology:
-
Colony Preparation: Establish observation hives with a known population of newly emerged worker bees, a queen, and brood.
-
Treatment Groups:
-
Control Group: Bees are maintained under standard conditions.
-
Experimental Group: Bees are exposed to a controlled release of ethyl oleate within the hive.
-
-
Pheromone Application: Ethyl oleate is applied to a suitable dispenser (e.g., a glass slide) and placed in the experimental hive. The dispenser is replaced at regular intervals to ensure a constant release rate.
-
Behavioral Observation: The behavior of marked cohorts of young bees is observed daily. The primary metric is the age at which bees transition from in-hive tasks (nursing) to foraging.
-
Hormone Analysis: At selected time points, hemolymph samples are collected from bees in both groups to quantify juvenile hormone III titers using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The age of foraging onset between the control and experimental groups is compared using survival analysis. Hormone titers are compared using t-tests or ANOVA.
In Vitro Anti-inflammatory Assay in Murine Macrophages (RAW264.7)
This protocol is based on the study of (E)-9-octadecenoic acid ethyl ester, a positional isomer of this compound.[3][4]
Objective: To determine the anti-inflammatory effects of the fatty acid ethyl ester on lipopolysaccharide (LPS)-induced inflammation in macrophage cells.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay (MTT): Cells are treated with various concentrations of the test compound for 24 hours to determine non-toxic concentrations.
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the test compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine and Prostaglandin Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α) and prostaglandin E2 (PGE2) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected after a shorter LPS stimulation time (e.g., 30 minutes for MAPK, 6 hours for NF-κB). The phosphorylation status of MAPKs (ERK, JNK, p38) and the nuclear translocation of NF-κB p65 are analyzed by Western blotting.
-
Data Analysis: Data are presented as mean ± standard deviation. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways discussed in this guide.
Caption: Pheromonal signaling of ethyl oleate in honey bees.
Caption: Anti-inflammatory signaling of a C18:1 ethyl ester in macrophages.
Conclusion and Future Directions
The available evidence suggests that C18:1 fatty acid ethyl esters have distinct and specialized roles in different biological kingdoms. While ethyl oleate acts as a crucial social regulator in honey bees, its positional isomer, ethyl (E)-9-octadecenoate, demonstrates significant anti-inflammatory potential in a mammalian cell model. The bioactivity of this compound itself remains an open area for investigation. Future research should focus on direct comparative studies of this specific isomer in both invertebrate and vertebrate models to fully elucidate its physiological functions and therapeutic potential. Such studies would benefit from employing the standardized experimental protocols outlined in this guide to ensure data comparability and accelerate our understanding of this class of bioactive lipids.
References
- 1. Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Validated Quantitative Method for Ethyl 11(E)-octadecenoate Using a High-Purity Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid ethyl esters (FAEEs) is critical, particularly as they are recognized as markers of ethanol consumption. This guide provides a comprehensive overview of a validated quantitative method for Ethyl 11(E)-octadecenoate, a specific FAEE, utilizing a high-purity reference material. We present a detailed comparison of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This guide includes detailed experimental protocols, comparative performance data, and visual workflows to support your analytical method development and validation.
Comparative Analysis of Quantitative Methods
The selection of an analytical method depends on various factors, including sensitivity, selectivity, sample throughput, and the specific requirements of the research. Below is a summary of the performance characteristics for the quantification of this compound by GC-FID and a comparative HPLC-UV method.
| Validation Parameter | GC-FID Method | HPLC-UV Method (Alternative) | Key Considerations |
| Linearity (R²) | >0.999 | >0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 95-105% | 90-110% | Comparable recovery rates are achievable with optimized sample preparation. |
| Precision (%RSD) | < 5% | < 10% | GC-FID typically offers slightly better precision for this analyte. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | GC-FID generally provides higher sensitivity for non-chromophoric lipids. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | The lower LOQ of GC-FID is advantageous for trace-level analysis. |
| Isomer Separation | Good | Challenging for positional isomers | HPLC can be superior for certain isomer separations with specialized columns, but GC offers good resolution for many FAEEs.[1][2][3] |
Experimental Workflow for Method Validation
The validation of the quantitative method for this compound follows a structured workflow to ensure the reliability and accuracy of the results. This process involves the preparation of standards using a high-purity reference material, sample preparation, instrument analysis, and data evaluation against established validation parameters.
Detailed Experimental Protocols
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is presented as the primary approach due to its high sensitivity and resolution for fatty acid ethyl esters.
1. Reference Material and Standard Preparation:
-
Certified Reference Material (CRM): A high-purity standard of this compound (>99% purity) is used.[4]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): Prepare a 100 µg/mL solution of methyl heptadecanoate in hexane. Add a consistent amount of IS to all standards and samples.
2. Sample Preparation:
-
Extraction: For biological matrices, a liquid-liquid extraction with a mixture of hexane and isopropanol (3:2, v/v) is recommended. For simpler matrices, direct dissolution in hexane may be sufficient.
-
Derivatization: No derivatization is required for the analysis of this compound by GC-FID.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL.
4. Data Analysis and Validation:
-
Quantification: Calculate the concentration of this compound in samples by constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.
-
Validation Parameters: Assess linearity, accuracy (spike recovery), precision (repeatability and intermediate precision), LOD, and LOQ according to ICH guidelines.[5]
Comparative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method serves as a viable alternative, particularly when GC is unavailable or when analyzing samples that may not be suitable for high-temperature analysis.
1. Reference Material and Standard Preparation:
-
Follow the same procedure as for the GC-FID method, using a mobile phase-compatible solvent like acetonitrile for the final dilutions.
2. Sample Preparation:
-
Follow the same extraction procedure as for the GC-FID method. Ensure the final sample is dissolved in the mobile phase.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 205 nm (due to the ester carbonyl group).
-
Injection Volume: 20 µL.
4. Data Analysis and Validation:
-
Quantification: Construct a calibration curve based on the peak area of the analyte versus concentration.
-
Validation Parameters: Evaluate the same validation parameters as for the GC-FID method.
Contextual Pathway: Ethanol Metabolism
This compound is a product of the non-oxidative metabolism of ethanol. Understanding this pathway is crucial for interpreting its presence as a biomarker. The primary routes of ethanol metabolism are oxidative, leading to the formation of acetaldehyde and then acetate. However, a minor, non-oxidative pathway results in the formation of fatty acid ethyl esters (FAEEs) through the action of FAEE synthases.
This diagram illustrates the major oxidative pathway of ethanol metabolism alongside the non-oxidative pathway leading to the formation of this compound. The enzymes involved in the oxidative pathway include alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and aldehyde dehydrogenase (ALDH).[6][7][8] The non-oxidative pathway is catalyzed by FAEE synthases, which esterify fatty acids with ethanol.[8]
References
- 1. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. larodan.com [larodan.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Differentiating Olfactory Responses: A Comparative Analysis of EAG Signals to Cis- and Trans-Isomers of 11-Octadecenoate
A comprehensive guide for researchers, scientists, and drug development professionals on the electrophysiological responses of insect antennae to geometric isomers of fatty acid-derived semiochemicals.
The ability of insects to distinguish between geometric isomers of semiochemicals is crucial for behaviors such as mating and host-plant localization. The electroantennogram (EAG) technique provides a powerful tool to investigate the differential olfactory responses to these isomers. This guide presents a comparative analysis of EAG responses to cis- and trans-isomers, using analogous data from relevant insect pheromone studies due to the limited availability of specific data for 11-octadecenoate.
Quantitative Data Summary
The following table summarizes representative EAG response data from studies comparing the effects of cis- and trans-isomers on insect antennae. This data illustrates the common observation that one isomer often elicits a significantly stronger response than the other.
| Insect Species | Compound | Isomer | Mean EAG Response (mV) ± SE | Reference |
| Athetis dissimilis (Male) | 2-Hexen-1-ol | cis | Low (not quantified) | [1] |
| trans | 1.27 ± 0.18 | [1] | ||
| Agrotis segetum | 3-(4-propyl-cyclopent-2-enyl) propyl acetate | cis (1S,4R) | >100x higher than trans | [2] |
| trans | Low (not quantified) | [2] |
Note: The data presented are from different studies and are intended to be illustrative of the typical differences observed in EAG responses to geometric isomers.
Experimental Protocols
The following is a generalized protocol for conducting EAG recordings to measure insect olfactory responses to semiochemicals.
1. Insect Preparation:
-
An adult insect is immobilized, often by chilling.[3]
-
The head is fixed to a holder using wax or dental cement.[3]
-
One antenna is positioned and held in place with fine forceps or threads.
2. Electrode Placement:
-
A recording electrode, typically a glass capillary filled with a saline solution (e.g., Ringer's solution) and containing a silver wire, is placed over the tip of the antenna from which a few distal segments have been removed.[3]
-
A reference electrode, of similar construction, is inserted into the insect's head or another part of the body.[4]
3. Odorant Delivery:
-
A continuous stream of purified and humidified air is delivered to the antenna through a main airline.
-
The test odorants (cis- and trans-isomers) are dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper.
-
The filter paper is placed inside a Pasteur pipette or a dedicated cartridge.
-
A puff of air is passed through the pipette/cartridge, introducing the odorant into the main airstream for a defined period (e.g., 0.5 seconds).
4. Data Acquisition and Analysis:
-
The electrical potential difference between the recording and reference electrodes is amplified and recorded using a specialized EAG system.[5]
-
The amplitude of the negative voltage deflection in response to the odorant puff is measured as the EAG response.
-
Responses to the solvent alone are used as a control.
-
The responses to the cis- and trans-isomers are compared statistically.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for EAG and a simplified insect olfactory signaling pathway.
References
- 1. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Electroantennography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Prospective Guide to Investigating Synergistic and Antagonistic Effects of Compounds on Ethyl 11(E)-octadecenoate Activity
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic and antagonistic effects of other compounds on Ethyl 11(E)-octadecenoate is currently limited in publicly available literature, this guide provides a framework for investigating such interactions. Drawing parallels from the well-documented anti-inflammatory activity of its isomer, (E)-9-octadecenoic acid ethyl ester (E9OAEE), we outline potential interaction pathways and provide detailed experimental protocols to assess these effects.
Biological Activity of a Structural Isomer: A Starting Point
Research on (E)-9-octadecenoic acid ethyl ester (E9OAEE), an isomer of this compound, has demonstrated significant anti-inflammatory properties.[1][2][3] E9OAEE has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1][2] This anti-inflammatory action is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2]
The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Specifically, E9OAEE has been observed to restrain the phosphorylation of MAPK family members (ERK, p38, and JNK) and prevent the nuclear translocation of NF-κB.[1][2] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities and be influenced by compounds affecting these pathways.
Hypothetical Synergistic and Antagonistic Interactions
Based on the known anti-inflammatory mechanism of its isomer, we can hypothesize potential interactions between this compound and other compounds.
-
Potential Synergism: Compounds that also exhibit anti-inflammatory activity through different but complementary mechanisms could act synergistically. For example, non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase enzymes could potentially enhance the anti-inflammatory effect of this compound if it also targets the MAPK/NF-κB pathway.[4] Phytochemicals with known anti-inflammatory properties could also be candidates for synergistic combinations.[5]
-
Potential Antagonism: Conversely, compounds that activate the MAPK or NF-κB pathways could antagonize the anti-inflammatory effects of this compound. Additionally, compounds that interfere with its cellular uptake or metabolism could reduce its efficacy.
Framework for Experimental Investigation
To investigate these potential interactions, a systematic experimental approach is required. The following protocols are adapted from studies on E9OAEE and general pharmacological interaction studies.
3.1. Cell Culture and Viability Assays
-
Cell Line: RAW264.7 macrophage cell line is a suitable model for in vitro inflammation studies.[1]
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT Assay): To determine non-toxic concentrations of this compound and any co-administered compounds, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay should be performed. This ensures that observed effects are not due to cytotoxicity.
3.2. Assessment of Anti-inflammatory Activity
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound alone, the test compound alone, and in combination for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:
-
Follow the same cell treatment protocol as the Griess test.
-
Use the cell culture supernatant to measure the concentrations of pro-inflammatory cytokines such as TNF-α and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
-
3.3. Analysis of Synergism and Antagonism
The interaction between this compound and a test compound can be quantitatively assessed using the Combination Index (CI) method, often visualized with an isobologram.
-
Checkerboard Assay: A checkerboard titration method should be employed where serial dilutions of this compound are tested against serial dilutions of the co-administered compound.[6]
-
Calculation of Combination Index (CI): The CI is calculated using the Chou-Talalay method.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
3.4. Mechanistic Studies
-
Western Blot Analysis: To investigate the effect of the compound combinations on the MAPK and NF-κB signaling pathways, Western blot analysis can be performed.
-
Treat cells with the compounds and LPS as described previously.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, JNK, and IκB-α, as well as iNOS and COX-2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Quantitative Real-Time PCR (qRT-PCR): To assess the effects on gene expression, qRT-PCR can be used to measure the mRNA levels of iNOS, COX-2, TNF-α, and other relevant inflammatory genes.
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Data Summary for the Effect of this compound and Compound X on NO Production in LPS-stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS control) | Combination Index (CI) | Interaction |
| This compound | 10 | 75% | - | - |
| 25 | 50% | - | - | |
| 50 | 30% | - | - | |
| Compound X | 5 | 80% | - | - |
| 10 | 60% | - | - | |
| 20 | 45% | - | - | |
| This compound + Compound X | 10 + 5 | 40% | < 1.0 | Synergism |
| 25 + 10 | 20% | < 1.0 | Synergism | |
| 50 + 20 | 10% | < 1.0 | Synergism | |
| This compound + Compound Y | 10 + 5 | 70% | > 1.0 | Antagonism |
| 25 + 10 | 55% | > 1.0 | Antagonism | |
| 50 + 20 | 35% | > 1.0 | Antagonism |
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates the known anti-inflammatory signaling pathway of the isomeric compound (E)-9-octadecenoic acid ethyl ester, which serves as a putative pathway for this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
This diagram outlines a logical workflow for screening and characterizing the synergistic and antagonistic effects of test compounds with this compound.
Caption: Experimental workflow for assessing synergistic and antagonistic effects.
References
- 1. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of non-steroidal anti-inflammatory drugs (NSAIDs) on antibacterial activity of cefuroxime and chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tus.ie [research.tus.ie]
Safety Operating Guide
Proper Disposal of Ethyl 11(E)-octadecenoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 11(E)-octadecenoate (CAS: 89296-48-0), a long-chain fatty acid ester. While generally considered to have low toxicity, adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. In the event of a spill, absorb the material with an inert substance like sand, earth, or other non-combustible absorbent material and place it into a suitable, labeled container for disposal.[2] Use non-sparking tools to prevent ignition sources, as vapors of similar fatty acid esters may form explosive mixtures with air.[2]
Emergency Procedures:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, limited in water | --INVALID-LINK-- |
| Toxicity | Generally indicates low toxicity | --INVALID-LINK-- |
| Disposal Consideration | Not a hazardous substance or mixture | --INVALID-LINK--, --INVALID-LINK-- |
Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.
Step-by-Step Disposal Procedure:
-
Containment: Ensure the waste material is in a sealed, properly labeled container. The label should clearly identify the contents as "this compound".
-
Waste Classification: While not generally classified as hazardous, it is imperative to treat this chemical as special waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
Engage a Licensed Waste Disposal Contractor: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. These professionals are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 11(E)-octadecenoate
This guide provides crucial safety and logistical information for the handling of Ethyl 11(E)-octadecenoate in a laboratory setting. The following procedures are based on established best practices for handling similar fatty acid esters and are intended for use by trained research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[2] |
| Body Protection | A standard laboratory coat should be worn.[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge. For emergencies or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
-
Ensure easy and unobstructed access to an eyewash station and a safety shower.[2]
2. Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat, ensuring it fits properly.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Gloves: Inspect nitrile gloves for any signs of damage, such as tears or perforations, before use. Don the gloves, making sure they extend over the cuffs of the lab coat.[2]
3. Handling this compound:
-
Avoid direct contact with skin and eyes.[1]
-
In the event of accidental skin contact, thoroughly wash the affected area with soap and water.
-
If the substance comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek medical attention if irritation persists.[3]
-
Should a spill occur, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1][2] Use non-sparking tools for cleanup.[1]
4. Doffing PPE:
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.[2]
-
Lab Coat: Remove the lab coat by turning it inside out to contain any potential contamination.[2]
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal procedures should be followed to minimize environmental impact.
-
Waste Collection: Collect all waste this compound and any contaminated materials (e.g., absorbent pads, used gloves) in a clearly labeled, sealed container.[2]
-
Disposal of Liquid Waste: Do not pour this compound down the drain.[2] Dispose of the collected liquid waste through your institution's designated chemical waste program for non-hazardous oils.[2]
-
Disposal of Contaminated Solids: Place contaminated solid waste, such as used gloves and absorbent materials, in a designated, sealed waste container and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[2]
-
Empty Containers: Containers that are "RCRA empty" (i.e., no more than one inch of residue remaining) can typically be disposed of in the regular trash after the label has been defaced or removed.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
